molecular formula C6H6O3S B1616528 2-Hydroxy-2-(thiophen-2-yl)acetic acid CAS No. 53439-38-6

2-Hydroxy-2-(thiophen-2-yl)acetic acid

Cat. No.: B1616528
CAS No.: 53439-38-6
M. Wt: 158.18 g/mol
InChI Key: WPWZFAUHXAPBFF-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(thiophen-2-yl)acetic acid (CAS 53439-38-6) is a high-purity chemical intermediate with the molecular formula C6H6O3S and a molecular weight of 158.18 g/mol . This compound serves as a versatile building block in organic synthesis and pharmaceutical research. It has been identified as a suitable chemical platform for the development of potent inhibitors of the glutathione-dependent enzyme mPGES-1 (Microsomal Prostaglandin E Synthase-1), a valuable macromolecular target in cancer therapy and inflammation therapy . Researchers utilize this thiophene-based scaffold to create derivatives that exhibit selective inhibitory activity in the low micromolar range, with some analogs demonstrating the ability to induce cell cycle arrest and apoptosis in cancer cell lines, such as A549 . The compound is offered with a guaranteed purity of 99% and is supplied in secure packaging to ensure product integrity. Intended Use & Handling: This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, diagnostics, therapeutics, or as a consumer product. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE) and under standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWZFAUHXAPBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325342
Record name hydroxy(thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53439-38-6
Record name hydroxy(thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Optimization of 2-Hydroxy-2-(thiophen-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Hydroxy-2-(thiophen-2-yl)acetic acid CAS Registry Number: 17412-52-1 (racemic); 204321-82-6 ((R)-isomer); 204321-83-7 ((S)-isomer) Synonyms:


-Hydroxy-2-thiopheneacetic acid; 2-Thienylglycolic acid.
Primary Application:  Chiral building block for anticholinergic agents (e.g., muscarinic antagonists) and fine chemical intermediates.

This technical guide details the synthesis pathways for 2-Hydroxy-2-(thiophen-2-yl)acetic acid, prioritizing scalable, high-purity methodologies suitable for pharmaceutical applications. Unlike its structural analog 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid (the Tiotropium intermediate), the mono-thienyl variant requires distinct regioselective control to prevent over-substitution.

The guide focuses on two primary pathways:

  • The Oxidative-Reductive Route (Preferred): A scalable, two-step process utilizing 2-acetylthiophene, offering superior control over enantioselectivity via asymmetric reduction.

  • The Cyanohydrin Route (Classical): A direct method from thiophene-2-carboxaldehyde, suitable for generating racemic material.

Part 1: Retrosynthetic Analysis & Strategy

The structural core of 2-Hydroxy-2-(thiophen-2-yl)acetic acid consists of a thiophene ring attached to a glycolic acid moiety. Retrosynthetically, the


-hydroxy acid functionality can be disconnected via three logical precursors:
  • 
    -Keto Acid Precursor:  Reduction of 2-thienylglyoxylic acid. This is the most versatile route for enantioselective synthesis.
    
  • Cyanohydrin Precursor: Hydrolysis of 2-hydroxy-2-(thiophen-2-yl)acetonitrile.

  • Direct C-C Bond Formation: Friedel-Crafts hydroxyalkylation of thiophene with glyoxylic acid.

Retrosynthesis Target 2-Hydroxy-2-(thiophen-2-yl)acetic acid KetoAcid 2-Thienylglyoxylic Acid (Reduction Route) Target->KetoAcid Asymmetric Reduction Cyanohydrin 2-Thienyl Cyanohydrin (Hydrolysis Route) Target->Cyanohydrin Acid Hydrolysis Thiophene Thiophene + Glyoxylic Acid (Direct Condensation) Target->Thiophene Friedel-Crafts caption Figure 1: Retrosynthetic disconnection of 2-Hydroxy-2-(thiophen-2-yl)acetic acid.

Part 2: Pathway 1 — The Oxidative-Reductive Route (High Purity)

This pathway is preferred for industrial scaling due to the availability of starting materials and the ability to introduce chirality in the second step.

Step 1: Synthesis of 2-Thienylglyoxylic Acid

Reaction Type: Oxidation / Acylation Starting Material: 2-Acetylthiophene Reagent: Nitrosyl Sulfuric Acid (


) or Selenium Dioxide (

)

While


 is the classical reagent for oxidizing methyl ketones to 

-keto acids (Riley Oxidation), it poses toxicity and waste management issues. The Nitrosyl Sulfuric Acid method is a modern, greener alternative with reported yields >80%.

Protocol (Nitrosyl Sulfuric Acid Method):

  • Preparation: Charge a glass-lined reactor with 70% Sulfuric Acid (

    
    ). Cool to 0–10°C.[1]
    
  • Addition: Dissolve 2-Acetylthiophene (1.0 eq) in the acid.

  • Oxidation: Slowly add Nitrosyl Sulfuric Acid (2.0–2.5 eq) while maintaining internal temperature <15°C. The reaction is exothermic.

  • Reaction: Stir at 10–15°C for 4–6 hours. Monitor by HPLC for the disappearance of 2-acetylthiophene.

  • Quench: Pour the reaction mixture slowly into crushed ice. 2-Thienylglyoxylic acid precipitates as a yellow solid.

  • Purification: Filter the solid. Dissolve in aqueous alkaline solution (

    
    , pH 10), filter off insoluble impurities, then re-acidify to pH 1.0 to recrystallize the pure acid.
    

Key Mechanism: The nitrosyl cation (


) attacks the enol form of the ketone, leading to an 

-oximino ketone intermediate, which hydrolyzes to the

-keto acid.
Step 2: Enantioselective Reduction to Target

Reaction Type: Asymmetric Hydrogenation / Biocatalysis Precursor: 2-Thienylglyoxylic Acid Target: (R)- or (S)-2-Hydroxy-2-(thiophen-2-yl)acetic acid

For pharmaceutical applications requiring high enantiomeric excess (ee > 99%), simple borohydride reduction (which yields racemate) is insufficient.

Method A: Ruthenium-Catalyzed Transfer Hydrogenation

  • Catalyst: [RuCl(p-cymene)((R,R)-TsDPEN)] (Noyori-Ikariya catalyst).

  • Hydrogen Source: Formic acid / Triethylamine azeotrope.

  • Conditions: 30°C, Methanol or Ethyl Acetate solvent.

  • Yield: >90%

  • ee: >95% (Recrystallization can upgrade ee to >99%).

Method B: Biocatalytic Reduction (Green Chemistry)

  • Enzyme: Ketoreductases (KREDs) specific for bulky aromatic side chains.

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

  • Conditions: Aqueous buffer (pH 7.0), 30°C.

  • Advantage: Runs at ambient temperature and pressure; often achieves >99% ee without heavy metals.

Experimental Data Summary
ParameterNitrosyl Oxidation (Step 1)Biocatalytic Reduction (Step 2)
Reagents 2-Acetylthiophene,

,

KRED Enzyme, NADPH, Buffer
Temperature 0–15°C25–30°C
Time 4–6 hours12–24 hours
Yield 80–85%90–95%
Major Impurity 2-Thiophenecarboxylic acidUnreacted Keto Acid
Critical Control Exotherm control during additionpH stability for enzyme

Part 3: Pathway 2 — The Cyanohydrin Route (Classical)

This method is viable for producing racemic material or when 2-thiophene-carboxaldehyde is the cheaper feedstock.

Protocol:

  • Cyanohydrin Formation:

    • Mix Thiophene-2-carboxaldehyde (1.0 eq) with Sodium Cyanide (

      
      , 1.1 eq) in water/methanol.
      
    • Slowly add Sodium Bisulfite (

      
      ) solution at 0°C to generate HCN in situ (Safety Critical).
      
    • Stir for 2 hours to form 2-hydroxy-2-(thiophen-2-yl)acetonitrile.

  • Hydrolysis:

    • Treat the crude nitrile with concentrated Hydrochloric Acid (

      
      , 6M).
      
    • Reflux for 4 hours. The nitrile hydrolyzes first to the amide, then to the carboxylic acid.

    • Workup: Extract with Ethyl Acetate.[2] The product crystallizes upon concentration.

Drawbacks:

  • Handling of toxic cyanides.[3]

  • Harsh hydrolysis conditions can cause decarboxylation or thiophene ring degradation (polymerization).

  • Produces racemic product requiring subsequent chiral resolution (e.g., using chiral amines like

    
    -methylbenzylamine).
    

Part 4: Critical Quality Attributes (CQAs) & Impurity Profiling

For drug development, the purity profile is critical.[4] The following impurities must be monitored:

Impurity NameOriginControl Strategy
2-Thiophenecarboxylic Acid Over-oxidation in Pathway 1; Oxidative degradation of aldehyde in Pathway 2.Maintain low temperature during oxidation; Alkaline wash during workup (pKa difference allows separation).
2-Acetylthiophene Unreacted starting material (Pathway 1).Monitor reaction completion via HPLC; Remove via non-polar solvent wash.
Dithienyl Analog Side reaction if using Grignard reagents (not present in oxidative route).Use Pathway 1 (Oxidative) to avoid coupling two thiophene rings.
Enantiomer Incorrect chirality.Chiral HPLC monitoring; Recrystallization with chiral resolving agents.
Purification Workflow (Pathway 1)

Purification Crude Crude Reaction Mixture (Step 1: Oxidation) Quench Quench in Ice Water Precipitation of Solid Crude->Quench Filter1 Filtration Quench->Filter1 BaseWash Dissolve in NaOH (pH 10) Filter insolubles (Unreacted Ketone) Filter1->BaseWash Acidify Acidify to pH 1.0 Re-precipitation BaseWash->Acidify Cryst Recrystallization (Solvent: Water or Toluene) Acidify->Cryst Final Pure 2-Thienylglyoxylic Acid (>98.5% Purity) Cryst->Final caption Figure 2: Purification workflow for the intermediate 2-Thienylglyoxylic acid.

Part 5: Analytical Characterization

To validate the synthesis, the following analytical parameters should be met:

  • HPLC: Reverse-phase C18 column. Mobile phase: Acetonitrile/Water (0.1%

    
    ). Gradient elution.
    
  • Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile phase: Hexane/Isopropanol (90:10).

  • 1H NMR (DMSO-d6):

    • 
       12.8 ppm (s, 1H, -COOH)
      
    • 
       7.45 ppm (dd, 1H, Thiophene-H5)
      
    • 
       7.05 ppm (m, 1H, Thiophene-H3)
      
    • 
       6.98 ppm (m, 1H, Thiophene-H4)
      
    • 
       5.35 ppm (s, 1H, 
      
      
      
      -CH) - Shift varies if OH is protonated/exchanged.

References

  • BenchChem. (2025).[4][5] Physical and chemical properties of 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid and related derivatives.Link

  • Organic Syntheses. (1963). 2-Hydroxythiophene and related synthesis methodologies.[5][6] Coll. Vol. 4, p. 534. Link

  • Google Patents. (2019). CN110590736A - Synthesis method of 2-thiophene glyoxylic acid.Link

  • National Institutes of Health (NIH). (2018). Stereoselective Synthesis of 2-Deoxyglycosides and related alpha-hydroxy acids. PubMed. Link

  • ChemicalBook. (2020).[7] 2-Thiopheneacetic acid synthesis and derivatives.Link

Sources

Solubility Profile and Purification Strategies for 2-Hydroxy-2-(thiophen-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

2-Hydroxy-2-(thiophen-2-yl)acetic acid (also known as 2-thienylglycolic acid ) is a critical chiral building block in the synthesis of anticholinergic agents (e.g., tiotropium bromide) and antithrombotic drugs. Its physicochemical behavior is governed by the interplay between the lipophilic thiophene ring and the hydrophilic


-hydroxycarboxylic acid moiety.

This guide provides a definitive analysis of its solubility landscape, moving beyond simple data points to offer a mechanistic understanding of solvent interactions. It establishes self-validating protocols for purification via recrystallization and extraction, essential for maintaining high enantiomeric excess (ee) and chemical purity in pharmaceutical workflows.

Physicochemical Characterization

Before addressing solubility, we must define the solute's critical properties that dictate its thermodynamic behavior in solution.

PropertyDataSignificance
Chemical Name 2-Hydroxy-2-(thiophen-2-yl)acetic acidCore scaffold
Synonyms 2-Thienylglycolic acid;

-Hydroxy-2-thiopheneacetic acid
Search terms for historical data
CAS Number 4746-63-8 (General); 17463-82-4 (Specific isomers may vary)Identity verification
Molecular Weight 158.17 g/mol Stoichiometric calculations
Melting Point 92–94 °CUpper limit for crystallization temperatures
pKa (Predicted) ~3.4 – 3.8Acidic; pH-dependent solubility in water
H-Bond Donors 2 (COOH, OH)High affinity for polar protic solvents

Solubility Landscape

The solubility of 2-thienylglycolic acid is non-monotonic, driven by its "amphiphilic" structure. The thiophene ring provides


-

interaction capability, while the glycolic acid tail demands hydrogen bonding partners.
Qualitative Solubility Data

The following data categorizes solvents based on their utility in process chemistry (Extraction vs. Crystallization).

Solvent ClassSpecific SolventSolubility StatusOperational Utility
Polar Protic Ethanol, MethanolHigh Reaction medium; too soluble for single-solvent crystallization.
Polar Protic WaterModerate pH-dependent. Soluble at high T; sparingly soluble at low T/low pH.
Ethers Diethyl Ether, THFHigh Excellent for extraction from acidified aqueous phases.
Aromatic Toluene, BenzeneTemperature-Dependent Ideal for recrystallization . Low solubility at RT; high at reflux.
Chlorinated Dichloromethane (DCM)Moderate to High Alternative extraction solvent.
Aliphatic Hexanes, HeptaneLow / Insoluble Acts as an anti-solvent to induce precipitation.
Mechanistic Insight: Hansen Solubility Parameters (HSP)
  • Dispersion Forces (

    
    ):  The thiophene ring aligns well with aromatic solvents like toluene.
    
  • Polarity (

    
    ) & H-Bonding (
    
    
    
    ):
    The carboxyl and hydroxyl groups require solvents with moderate
    
    
    to dissolve.
  • The "Goldilocks" Zone: Toluene works for recrystallization because its

    
     matches the thiophene ring, but its low 
    
    
    
    forces the hydrophilic "head" of the molecule to self-associate and crystallize upon cooling.

Experimental Protocols

The following protocols are designed to be self-validating : the physical cues (dissolution, cloud point) serve as checkpoints for the scientist.

Protocol A: Purification via Recrystallization

Objective: Purify crude 2-thienylglycolic acid to >98% purity. Principle: Exploiting the steep solubility curve in aromatic solvents (or Ethanol/Water systems).

Step-by-Step Methodology:

  • Solvent Selection: Use Toluene (preferred over Benzene for safety) or a Water/Ethanol (9:1) mixture.

  • Dissolution (Checkpoint 1):

    • Place crude solid in a round-bottom flask.

    • Add solvent slowly while heating to reflux (approx. 110°C for Toluene).

    • Validation: Stop adding solvent the moment the solution becomes clear. If particles remain after 15 mins, hot filter to remove insoluble inorganic salts.

  • Controlled Cooling:

    • Remove from heat and allow to cool to Room Temperature (RT) over 2 hours.

    • Do not shock cool (ice bath immediately) as this traps impurities.

  • Crystallization (Checkpoint 2):

    • Once at RT, move to 4°C. White, needle-like crystals should form.

    • Validation: If oiling out occurs (liquid-liquid phase separation), reheat and add a seed crystal or a small amount of anti-solvent (Heptane).

  • Isolation:

    • Filter via vacuum filtration.[1][2][3] Wash cake with cold toluene.

    • Dry in a vacuum oven at 40°C.

Protocol B: Extraction from Aqueous Synthesis Streams

Objective: Isolate the acid from a hydrolysis reaction mixture.

  • Acidification: Adjust aqueous reaction mixture to pH < 2 using conc. HCl.

    • Reasoning: Protonates the carboxylate (

      
      ) to carboxylic acid (
      
      
      
      ), rendering it insoluble in water but soluble in organics.
  • Extraction:

    • Extract 3x with Diethyl Ether (or MTBE for industrial safety).

    • Validation: The aqueous layer should be clear; the organic layer may be slightly yellow.

  • Drying: Dry organic phase over Anhydrous

    
    .
    
  • Concentration: Rotary evaporate to yield the crude solid, ready for Protocol A.

Process Logic & Visualization

The following diagram illustrates the decision matrix for purifying 2-thienylglycolic acid based on its solubility behavior.

PurificationLogic Start Crude Reaction Mixture (Aqueous/Basic) Acidify Acidify to pH < 2 (HCl) Start->Acidify Protonation Extract Extract with Ether/MTBE (Target in Organic Phase) Acidify->Extract Phase Split AqueousWaste Aqueous Waste (Salts) Extract->AqueousWaste Lower Layer Evaporate Evaporate Solvent Extract->Evaporate Upper Layer CrudeSolid Crude Solid (MP ~85-90°C) Evaporate->CrudeSolid Recryst Recrystallization Solvent: Toluene or H2O/EtOH CrudeSolid->Recryst Heat to Reflux Filter Filtration & Wash Recryst->Filter Cool to 4°C PureProduct Pure 2-Thienylglycolic Acid (MP 92-94°C) Filter->PureProduct Dry

Caption: Logical workflow for the isolation and purification of 2-thienylglycolic acid, leveraging pH-dependent solubility and temperature-dependent crystallization.

Thermodynamic Modeling Considerations

For researchers performing solubility modeling (e.g., using the Apelblat equation or van't Hoff analysis ), 2-thienylglycolic acid exhibits "Non-Ideal" behavior in most solvents due to dimerization.

  • Dimerization: In non-polar solvents (Toluene), the carboxylic acid groups form cyclic dimers, effectively doubling the molecular weight and altering solubility kinetics.

  • Dissociation: In polar solvents (Water, MeOH), the H-bonds break, and solvation shells form around the hydroxyl/carboxyl groups.

  • Implication: When calculating theoretical yield for crystallization, assume the dimer is the stable species in the mother liquor if using toluene, but the monomer if using water.

References

  • Feldkamp, R. F., & Faust, J. A. (1949).[4] Alkamine Esters of Phenyl-2-thienylacetic Acid and Phenyl-2-thienylglycolic Acid. Journal of the American Chemical Society, 71(12), 4012–4014.[4] Link

    • Foundational text establishing the synthesis and initial solubility observations (recrystallization
  • Blicke, F. F., & Tsao, E. P. (1944). Preparation of 2-Thienylglycolic Acid. Journal of the American Chemical Society.[4]

    • Describes the hydrolysis of ethyl-2-thienylglyoxal
  • BenchChem Technical Support. (2025). Troubleshooting guide for Di-2-thienylglycolic Acid reactions. Link

    • Provides modern context on impurity profiles and solvent selection for thienyl-glycolic deriv
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Hydroxy-2-(thiophen-2-yl)acetic acid.

Sources

The Hidden Scaffold: A Technical Guide to 2-Hydroxy-2-(thiophen-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, History, and Technical Synthesis of 2-Hydroxy-2-(thiophen-2-yl)acetic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

2-Hydroxy-2-(thiophen-2-yl)acetic acid (also known as 2-thienylglycolic acid ) is a critical chiral building block in medicinal chemistry. Structurally, it is the thiophene bioisostere of mandelic acid (phenylglycolic acid). While often overshadowed by its di-thienyl analog (a key intermediate for Tiotropium), the mono-thienyl variant serves as a pivotal scaffold for mixed-glycolate anticholinergics and semi-synthetic antibiotics. This guide explores its historical emergence, definitive synthesis protocols, and its role as a "stress test" substrate for enzymatic kinetic resolution.

Discovery and Historical Evolution

The history of 2-thienylglycolic acid tracks the evolution of heterocyclic chemistry from simple structural exploration to sophisticated pharmacophore design.

Phase I: The Thiophene Expansion (Early 20th Century)

Following Victor Meyer’s discovery of thiophene in 1883, chemists began systematically synthesizing thiophene analogs of benzene derivatives to understand aromaticity. 2-Thienylglycolic acid was synthesized as the "mandelic acid of the thiophene series." Early syntheses relied on the Friedel-Crafts acylation of thiophene with ethoxalyl chloride, followed by reduction—a method that remains relevant today.

Phase II: The Anticholinergic Era (1940s–1950s)

The compound gained significant pharmaceutical traction in the post-WWII era during the race to develop synthetic antispasmodics.

  • The Mixed-Ester Breakthrough: In 1949, Feldkamp and Faust (Sterling-Winthrop Research Institute) published pivotal work in JACS describing "Alkamine Esters of Phenyl-2-thienylacetic Acid and Phenyl-2-thienylglycolic Acid."

  • Therapeutic Logic: Researchers discovered that replacing one phenyl ring of a benzilic acid ester with a thiophene ring (via 2-thienylglycolic acid precursors) maintained potency while altering metabolic stability and lipophilicity. This established 2-thienylglycolic acid as a gateway to "mixed" anticholinergic agents.

Phase III: The Biocatalysis Era (1990s–Present)

In modern process chemistry, the focus shifted to chirality. 2-Thienylglycolic acid became a standard substrate for evaluating lipases and nitrilases . Its steric bulk and electronic properties (sulfur lone pairs) make it an ideal model for testing the enantioselectivity of enzymes like Candida antarctica Lipase B (CAL-B) and engineered nitrilases.

Chemical Synthesis & Protocols

The synthesis of 2-thienylglycolic acid is a study in controlling oxidation states. The two primary routes are Glyoxylate Reduction (scalable) and Grignard Addition (versatile).

Method A: The Glyoxylate Reduction Route (Scalable Standard)

This is the industry-preferred route due to the availability of reagents and avoidance of unstable organometallics.

Reaction Scheme:

  • Acylation: Thiophene + Ethyl Oxalyl Chloride

    
     Ethyl 2-thienylglyoxylate.
    
  • Reduction: Ethyl 2-thienylglyoxylate

    
     Ethyl 2-thienylglycolate.
    
  • Hydrolysis: Ethyl 2-thienylglycolate

    
     2-Thienylglycolic Acid.
    
Detailed Protocol:
  • Acylation:

    • Cool a suspension of AlCl₃ (1.1 eq) in dry dichloromethane (DCM) to 0°C.

    • Add Ethyl oxalyl chloride (1.0 eq) dropwise, maintaining temperature <5°C.

    • Add Thiophene (1.0 eq) in DCM slowly. The solution will turn dark (complex formation).

    • Stir at room temperature for 2 hours. Quench over ice/HCl. Extract with DCM, wash with NaHCO₃, and dry.

    • Result: Ethyl 2-thienylglyoxylate (Yellow oil/solid).

  • Reduction (Self-Validating Step):

    • Dissolve the glyoxylate in Ethanol (0.5 M).

    • Add NaBH₄ (0.5 eq) portion-wise at 0°C. Note: 0.25 eq is stoichiometric, but 0.5 eq ensures completion.

    • Monitor via TLC (Hexane:EtOAc 3:1). The ketone spot (UV active, non-polar) should disappear, replaced by the alcohol spot (more polar).

    • Quench with acetone (destroys excess hydride), then aqueous HCl.

    • Evaporate ethanol, extract into EtOAc.

  • Hydrolysis:

    • Treat the ester with 1N NaOH (2 eq) at room temperature for 1 hour.

    • Acidify to pH 2 with HCl. The acid may precipitate or require extraction.

    • Recrystallization: Benzene/Petroleum ether or Water.

Method B: Enzymatic Kinetic Resolution (Chiral Purity)

For drug development requiring high ee (enantiomeric excess), chemical synthesis yields a racemate. Enzymatic resolution is required.

  • Enzyme: Candida antarctica Lipase B (CAL-B) (immobilized).

  • Acyl Donor: Vinyl acetate.

  • Solvent: MTBE or Toluene (anhydrous).

  • Mechanism: The lipase selectively acetylates the (R)-enantiomer of the ester, leaving the (S)-alcohol free (or vice versa depending on conditions).

  • Protocol:

    • Suspend racemic Ethyl 2-thienylglycolate (100 mM) and Vinyl Acetate (300 mM) in MTBE.

    • Add CAL-B beads (10 mg/mL). Incubate at 30°C with shaking.

    • Monitor ee via Chiral HPLC (Chiralcel OD-H column).

    • Stop reaction at 50% conversion. Filter enzyme.

    • Separate the (S)-alcohol from the (R)-acetate via column chromatography.

Technical Visualization (Pathway Diagram)

The following diagram illustrates the synthetic divergence from thiophene to the mono-thienyl glycolic acid and its subsequent applications.

ThienylGlycolicSynthesis Thiophene Thiophene Glyoxylate Ethyl 2-Thienylglyoxylate (Intermediate) Thiophene->Glyoxylate Friedel-Crafts (AlCl3) EthylOxalyl Ethyl Oxalyl Chloride EthylOxalyl->Glyoxylate RacemicEster Racemic Ethyl 2-Thienylglycolate Glyoxylate->RacemicEster Reduction (NaBH4) RacemicAcid 2-Thienylglycolic Acid (Racemic) RacemicEster->RacemicAcid Hydrolysis (NaOH) EnzymaticRes Enzymatic Resolution (CAL-B Lipase) RacemicEster->EnzymaticRes Kinetic Resolution MixedEsters Mixed Anticholinergics (Phenyl-Thienyl Esters) RacemicAcid->MixedEsters Esterification w/ Amino Alcohols R_Isomer (R)-2-Thienylglycolic Acid EnzymaticRes->R_Isomer Selective Hydrolysis S_Isomer (S)-2-Thienylglycolic Acid EnzymaticRes->S_Isomer Unreacted Species

Caption: Synthetic workflow from Thiophene to Chiral 2-Thienylglycolic Acid and downstream applications.

Physicochemical Properties & Data

PropertyValueNotes
IUPAC Name 2-Hydroxy-2-(thiophen-2-yl)acetic acid
CAS Number 5138-82-9 (Racemic)53439-38-6 (Unspecified)
Molecular Formula C

H

O

S
Molecular Weight 158.17 g/mol
Appearance White to off-white crystalline solidHygroscopic
Melting Point 104–107 °CVaries slightly with purity
pKa ~3.2More acidic than mandelic acid (pKa 3.[1][2]4) due to thiophene electron withdrawal
Solubility Soluble in Ethanol, Water, Ethyl AcetatePoor solubility in Hexane

Applications in Drug Development[3]

Bioisosterism Strategy

2-Thienylglycolic acid is the classic bioisostere of Mandelic Acid.

  • Steric: The thiophene ring is slightly smaller than a phenyl ring, altering the binding pocket fit in GPCRs (e.g., muscarinic receptors).

  • Electronic: The sulfur atom acts as a weak hydrogen bond acceptor, potentially interacting with receptor residues differently than the aromatic

    
    -system of benzene.
    
Anticholinergic Precursors

While Tiotropium uses the di-thienyl scaffold, the mono-thienyl scaffold is crucial for mixed agents.

  • Mechanism: Anticholinergics often require a bulky "head" group to block the acetylcholine binding site.

  • Design: A "mixed" head group (one phenyl, one thienyl) creates a chiral center at the quaternary carbon (if esterified to a glycolate) or allows for fine-tuning of lipophilicity (LogP).

  • Example: Alkamine esters of phenyl-2-thienylglycolic acid have been shown to possess potent antispasmodic activity with a different side-effect profile than pure diphenyl (benzilic) analogs.

Antibiotic Side Chains

Similar to how D-Mandelic acid is used in cephalosporins (e.g., Cefamandole), 2-thienylglycolic acid derivatives have been explored to create novel semi-synthetic penicillins and cephalosporins, leveraging the thiophene ring to improve spectrum of activity against Gram-negative bacteria.

References

  • Feldkamp, R. F., & Faust, J. A. (1949). Alkamine Esters of Phenyl-2-thienylacetic Acid and Phenyl-2-thienylglycolic Acid. Journal of the American Chemical Society, 71(12), 4012–4014.

  • DeSantis, G., et al. (2011).[3] Nitrilases and their use in the production of enantiomerically pure carboxylic acids. U.S. Patent No.[4] 8,318,471 B2.[3] Washington, DC: U.S. Patent and Trademark Office.

  • Steinkopf, W. (1941). Die Chemie des Thiophens. Dresden: Steinkopff. (Foundational text on early thiophene synthesis).
  • Biel, J. H., et al. (1955).[5] Antispasmodics. II.[5] Derivatives of N-Substituted-3-piperidols. Journal of the American Chemical Society, 77(8), 2250–2256. (Discusses mixed thienyl/phenyl glycolates).

  • BenchChem. (2025). Physical and chemical properties of 2-Hydroxy-2-(thiophen-2-yl)acetic acid.

Sources

A Strategic Roadmap for Investigating the Biological Potential of 2-Hydroxy-2-(thiophen-2-yl)acetic acid as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of anti-inflammatory drug discovery is continually evolving, driven by the need for more selective agents with improved safety profiles over traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide outlines a comprehensive research and development strategy for a promising, yet uncharacterized molecule: 2-Hydroxy-2-(thiophen-2-yl)acetic acid. In the absence of direct biological data for this specific compound, we present a hypothesis-driven approach, postulating its potential as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This hypothesis is grounded in the known anti-inflammatory properties of structurally related compounds. This document provides a detailed roadmap for researchers, scientists, and drug development professionals, encompassing proposed synthesis, robust in vitro screening funnels, and established in vivo models to thoroughly investigate its therapeutic potential.

Introduction: The Rationale for Investigating 2-Hydroxy-2-(thiophen-2-yl)acetic acid

The thiophene ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates, valued for its ability to engage in various biological interactions. While the broader class of thiophene-containing molecules has been explored for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, the specific compound 2-Hydroxy-2-(thiophen-2-yl)acetic acid remains largely unexplored in the scientific literature.[1][2]

A critical unmet need in inflammation therapy is the development of drugs that specifically target downstream effectors in the inflammatory cascade, thereby avoiding the broad and often problematic inhibition of cyclooxygenase (COX) enzymes associated with traditional NSAIDs.[3] One of the most promising targets in this regard is microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for producing the potent pro-inflammatory mediator, prostaglandin E2 (PGE2).[4]

Our central hypothesis is that 2-Hydroxy-2-(thiophen-2-yl)acetic acid possesses anti-inflammatory properties mediated through the selective inhibition of mPGES-1. This is based on the following key points:

  • Structural Analogy: The structurally related compound, 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid, has been investigated as a potential mPGES-1 inhibitor.[5][6]

  • Scaffold Precedent: The 2-(thiophen-2-yl)acetic acid core has been successfully used as a chemical platform to develop potent mPGES-1 inhibitors.[7][8]

This guide will lay out a systematic and scientifically rigorous plan to test this hypothesis.

The Prostaglandin E2 Biosynthesis Pathway and Proposed Target

The synthesis of PGE2 begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by COX enzymes. mPGES-1 then specifically catalyzes the isomerization of PGH2 to PGE2.[3] By targeting mPGES-1, we can selectively block the production of pro-inflammatory PGE2 without affecting other physiologically important prostanoids.

PGE2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA cPLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Target 2-Hydroxy-2- (thiophen-2-yl)acetic acid Target->PGH2 Proposed Inhibition

Caption: Proposed mechanism of action via inhibition of the mPGES-1 enzyme.

Proposed Synthesis and Characterization

A robust and scalable synthetic route is the first critical step. Based on methodologies for structurally related α-hydroxy acids, a Grignard reaction is proposed.[5][6]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Purification & Analysis Thiophene Thiophene Lithiation 1. Lithiation Thiophene->Lithiation nBuLi n-Butyllithium nBuLi->Lithiation Glyoxylate Ethyl Glyoxylate Grignard 2. Grignard Reaction Glyoxylate->Grignard Lithiation->Grignard Hydrolysis 3. Acidic Hydrolysis Grignard->Hydrolysis Purification Purification (Chromatography/Recrystallization) Hydrolysis->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Product 2-Hydroxy-2-(thiophen-2-yl)acetic acid Analysis->Product

Caption: Proposed workflow for synthesis and characterization.

Experimental Protocol: Synthesis
  • Preparation of 2-Thienyllithium: Dissolve thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C. Add n-butyllithium (1.0 eq) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Grignard-type Reaction: To the freshly prepared 2-thienyllithium solution, add a solution of ethyl glyoxylate (1.0 eq) in anhydrous THF dropwise at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then warm to room temperature and stir overnight.

  • Workup and Hydrolysis: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the mixture to a pH of ~2 using 1 M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 2-Hydroxy-2-(thiophen-2-yl)acetic acid.

  • Characterization: Confirm the structure and assess the purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

In Vitro Evaluation: A Funnel Approach to Hit Validation

A tiered approach for in vitro testing will efficiently evaluate the compound's activity and mechanism of action.

In Vitro Screening Workflow

in_vitro_workflow start Synthesized Compound primary_assay Primary Screen: Enzymatic mPGES-1 Inhibition Assay start->primary_assay determine_ic50 Determine IC50 Value primary_assay->determine_ic50 secondary_assay Secondary Screen: Cell-Based PGE2 Production Assay (e.g., LPS-stimulated A549 cells) determine_ic50->secondary_assay If active (IC50 < 10 µM) confirm_activity Confirm Cellular Potency & Permeability secondary_assay->confirm_activity selectivity_assay Selectivity Screen: COX-1 / COX-2 Inhibition Assays confirm_activity->selectivity_assay assess_selectivity Assess Selectivity Profile selectivity_assay->assess_selectivity in_vivo_workflow start Candidate Compound (Active in vitro) acute_model Acute Inflammation Model: Carrageenan-Induced Paw Edema start->acute_model systemic_model Systemic Inflammation Model: LPS-Induced Cytokine Release start->systemic_model Parallel or Sequential Study measure_edema Measure Paw Volume (Primary Endpoint) acute_model->measure_edema measure_cytokines Measure Plasma Cytokines (TNF-α, IL-6, PGE2) systemic_model->measure_cytokines

Caption: Workflow for evaluating in vivo anti-inflammatory activity.

Protocol 3: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation, primarily mediated by prostaglandins in its later phase, making it ideal for evaluating inhibitors of PGE2 synthesis. [5][8][9]

  • Animals: Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving 2-Hydroxy-2-(thiophen-2-yl)acetic acid at various doses (e.g., 10, 30, 100 mg/kg). Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw. [5][8][9]5. Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. [5]6. Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. Statistical significance can be determined using ANOVA followed by a post-hoc test.

Protocol 4: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model mimics the systemic inflammatory response seen in sepsis and is useful for assessing the compound's ability to suppress the production of key inflammatory mediators in vivo. [7][10][11][12][13][14]

  • Animals: Use C57BL/6 mice.

  • Grouping and Dosing: As described in Protocol 3. Administer the test compound or controls 1 hour prior to the LPS challenge.

  • LPS Challenge: Administer LPS (e.g., 1 mg/kg) via intraperitoneal injection to induce a systemic inflammatory response. [11]4. Sample Collection: At a peak response time (e.g., 2-4 hours post-LPS), collect blood samples via cardiac puncture into EDTA-containing tubes.

  • Plasma Analysis: Centrifuge the blood to separate the plasma. Analyze the plasma for levels of key inflammatory markers, including TNF-α, IL-6, and PGE2, using specific ELISA kits.

  • Data Analysis: Compare the levels of inflammatory mediators in the treated groups to the vehicle control group to determine the percentage of inhibition.

Anticipated In Vivo Data Summary
In Vivo ModelKey ParameterExpected Outcome with Active Compound
Carrageenan Paw EdemaPaw Volume Increase (%)Statistically significant reduction compared to vehicle.
LPS-Induced InflammationPlasma TNF-α LevelsSignificant reduction.
LPS-Induced InflammationPlasma IL-6 LevelsSignificant reduction.
LPS-Induced InflammationPlasma PGE2 LevelsSignificant reduction, confirming target engagement.

Conclusion and Future Directions

This technical guide provides a structured, evidence-based framework for the comprehensive evaluation of 2-Hydroxy-2-(thiophen-2-yl)acetic acid as a potential anti-inflammatory agent. The proposed workflow, from synthesis to in vivo validation, is designed to rigorously test the hypothesis of mPGES-1 inhibition.

Positive outcomes from this research plan would establish 2-Hydroxy-2-(thiophen-2-yl)acetic acid as a valuable lead compound. Subsequent steps would involve:

  • Mechanism of Action Deep Dive: Elucidating the precise binding mode with mPGES-1 through co-crystallization studies.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency, selectivity, and pharmacokinetic properties.

  • Chronic Inflammation Models: Evaluating the lead compound in models of chronic inflammation, such as collagen-induced arthritis, to assess its potential for long-term therapeutic use.

The successful execution of this strategic plan holds the promise of identifying a novel, selective anti-inflammatory agent with a potentially superior safety profile, addressing a significant need in modern medicine.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Lindsley, C. W., et al. (2016). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels.
  • Current Protocols in Immunology. (2001, May 15). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • Burt, T. D., et al. (2020, December 18). Acute Lipopolysaccharide-Induced Inflammation Lowers IL-2R Signaling and the Proliferative Potential of Regulatory T Cells. ImmunoHorizons. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • MDPI. (2024, January 16). Biological Activities of Thiophenes. Encyclopedia. Retrieved from [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.org. Retrieved from [Link]

  • Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Retrieved from [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Retrieved from [Link]

  • ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • Yang, S., et al. (2022, August 26). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC. Retrieved from [Link]

  • Calil, I. L., et al. (2014, March 3). Lipopolysaccharide Induces Inflammatory Hyperalgesia Triggering a TLR4/MyD88-Dependent Cytokine Cascade in the Mice Paw. PLOS One. Retrieved from [Link]

  • SlideShare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]

  • ResearchGate. (2026, January 25). "Lipopolysaccharide-induced animal models for neuroinflammation – An overview.". Retrieved from [Link]

  • PubMed Central. (n.d.). An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening. Retrieved from [Link]

  • PubMed Central. (n.d.). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. Retrieved from [Link]

  • Boston University. (n.d.). Prostaglandin EIA (CS0200) - Bulletin. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of recombinant human mPGES‐1 by 934, 117, 118, 322, and 323.... Retrieved from [Link]

  • Chemspace. (n.d.). 2-hydroxy-2,2-bis(thiophen-2-yl)acetic acid - C10H8O3S2. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification and development of mPGES-1 inhibitors: where we are at?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-hydroxythiophene. Retrieved from [Link]

Sources

Commercial Sourcing & Technical Profile: 2-Hydroxy-2-(thiophen-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Medicinal Chemists, and Procurement Specialists in Drug Development

Part 1: Executive Summary & Critical Disambiguation

The Compound at a Glance

2-Hydroxy-2-(thiophen-2-yl)acetic acid , also known as 2-thienylglycolic acid , is a pivotal chiral building block in the synthesis of anticholinergic drugs, antispasmodics, and fine chemical intermediates.[1][2][3] Structurally, it is the thiophene analogue of mandelic acid (phenylglycolic acid), possessing a single stereocenter at the


-position that allows for the generation of enantiomerically pure pharmaceutical ingredients.
Critical Disambiguation: Mono- vs. Bis-Thiophene

In the pharmaceutical supply chain, a frequent and costly procurement error occurs due to the similarity in nomenclature between the mono- and bis-substituted derivatives. You must verify the specific CAS number required for your workflow before issuing purchase orders.

FeatureTarget Compound (Mono) Common Confusion (Bis)
Chemical Name 2-Hydroxy-2-(thiophen-2-yl)acetic acid 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid
Common Name 2-Thienylglycolic acidDi-2-thienylglycolic acid
CAS Number 53439-38-6 (Racemic)4746-63-8
Structure One thiophene ringTwo thiophene rings
Primary Use Chiral building block, fine synthesisKey intermediate for Tiotropium Bromide

Strategic Note: If your project relates to Tiotropium, Aclidinium, or Glycopyrronium derivatives, you likely require the Bis-thiophene variant (CAS 4746-63-8). This guide focuses on the Mono-thiophene (CAS 53439-38-6) but provides sourcing logic applicable to both.

Part 2: Supply Chain Landscape

The market for 2-thienylglycolic acid is segmented into high-purity catalog suppliers for R&D and bulk manufacturers for pilot/commercial scale.

Tier 1: Global Catalog Distributors (R&D Scale: mg to kg)

These suppliers offer high reliability, comprehensive CoAs (Certificate of Analysis), and rapid shipping. They are ideal for medicinal chemistry campaigns and analytical standards.

  • BLDpharm: Strong inventory of heterocyclic building blocks; typically stocks CAS 53439-38-6 in gram to kilogram quantities.

  • Sigma-Aldrich (Merck): Primary source for analytical standards (TraceCERT®) and small research quantities. High cost but guaranteed provenance.

  • Enamine: Excellent for building blocks with specific substitution patterns; offers custom synthesis capabilities if the specific enantiomer (R or S) is required.

  • ChemScene: Specializes in active pharmaceutical ingredients (APIs) and intermediates; reliable for both mono- and bis- variants.

Tier 2: Bulk Manufacturers & Custom Synthesis (Pilot to Commercial)

For quantities exceeding 1 kg, sourcing shifts to specialized fine chemical manufacturers, primarily in East Asia (China/India), often mediated by Western aggregators.

  • Key Considerations:

    • Purity: Commercial grade is typically >98%.

    • Impurity Profile: Ask specifically for "desulfurized impurities" (ring-opening byproducts) and "dimeric species."

Sourcing Decision Logic

The following diagram illustrates the decision matrix for selecting a supplier based on project phase and chirality requirements.

SourcingLogic Start Requirement Definition Scale Scale? Start->Scale Chirality Stereochemistry? Scale->Chirality > 100g Catalog Tier 1: Catalog (Sigma, BLD, Enamine) Scale->Catalog < 100g Bulk Tier 2: Bulk Mfg (Audit Required) Chirality->Bulk Racemic Custom Tier 3: Custom Synthesis (Chiral Resolution) Chirality->Custom Enantiopure (R/S)

Figure 1: Strategic sourcing decision tree for 2-thienylglycolic acid based on scale and stereochemical needs.

Part 3: Technical Profile & Synthesis Routes[5]

Understanding the synthesis allows you to predict potential impurities and assess supplier quality.

Chemical Properties[2]
  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 158.18 g/mol [4]

  • Solubility: Soluble in alcohols (MeOH, EtOH), DMSO, and ethyl acetate. Sparingly soluble in water (acidic pH).

  • Stability: The thiophene ring is susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C, protected from light.

Industrial Synthesis Pathways

Commercial production typically follows one of two routes. Route B is preferred for higher purity and scalability.

  • Route A: Grignard Carboxylation

    • Mechanism:[2][5] Reaction of 2-thienylmagnesium bromide with glyoxylic acid or diethyl oxalate followed by hydrolysis.

    • Risk:[1][5] Residual magnesium salts and difficult workup leading to lower yields.

  • Route B: Friedel-Crafts Acylation & Reduction (Dominant)

    • Step 1: Friedel-Crafts acylation of thiophene with ethyl oxalyl chloride (catalyzed by

      
      ) to form Ethyl 2-thienylglyoxylate  (CAS 4075-59-6).
      
    • Step 2: Selective reduction of the keto group (using

      
       or catalytic hydrogenation) to the 
      
      
      
      -hydroxy ester.
    • Step 3: Hydrolysis to the final acid.[2]

    • Advantage:[4][5][6] High regioselectivity and cleaner impurity profile.

SynthesisPathway Thiophene Thiophene Intermediate Ethyl 2-thienylglyoxylate (Keto-Ester) Thiophene->Intermediate Friedel-Crafts Reagent1 + Ethyl Oxalyl Chloride (AlCl3 Catalyst) Precursor Ethyl 2-thienylglycolate Intermediate->Precursor Reduction Reagent2 + NaBH4 (Reduction) Product 2-Hydroxy-2-(thiophen-2-yl)acetic acid (Target) Precursor->Product Hydrolysis Hydrolysis Hydrolysis (OH- / H+)

Figure 2: The dominant industrial synthesis pathway (Friedel-Crafts / Reduction) used by high-quality suppliers.

Part 4: Quality Control & Validation Protocols

To ensure the material meets pharmaceutical standards, implement the following QC workflow upon receipt.

Purity Analysis (HPLC)

A reverse-phase method is required.[2] The mobile phase must be acidic to suppress the ionization of the carboxylic acid, ensuring a sharp peak shape.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
  • Mobile Phase B: Acetonitrile (MeCN).[6]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2][7]

  • Detection: UV @ 235 nm (Thiophene absorption max).

  • Acceptance Criteria: Purity > 98.0% (Area %).

Identity Verification (NMR)
  • 1H NMR (DMSO-d6):

    • 
       12.8 ppm (br s, 1H, -COOH)
      
    • 
       7.45 ppm (dd, 1H, Thiophene-H5)
      
    • 
       7.05 ppm (m, 1H, Thiophene-H3)
      
    • 
       6.98 ppm (m, 1H, Thiophene-H4)
      
    • 
       6.30 ppm (br s, 1H, -OH)
      
    • 
       5.35 ppm (s, 1H, Chiral 
      
      
      
      -H)
QC Workflow Diagram

QCWorkflow Sample Incoming Sample (CAS 53439-38-6) Visual Visual Inspection (Off-white solid?) Sample->Visual Solubility Solubility Test (Clear in MeOH?) Visual->Solubility HPLC HPLC Purity (>98% Area) Solubility->HPLC Chiral Chiral HPLC (If Enantiopure) HPLC->Chiral If chiral req. Release Release for Synthesis HPLC->Release Pass Reject Reject / Reprocess HPLC->Reject Fail Chiral->Release >99% ee Chiral->Reject <99% ee

Figure 3: Standard Quality Control workflow for incoming raw material validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733649, 2-Hydroxy-2-(thiophen-2-yl)acetic acid. Retrieved from [Link]

  • Organic Syntheses (2025). Preparation of 2-Hydroxythiophene and derivatives. Organic Syntheses, Coll. Vol. 5, p.642. Retrieved from [Link]

  • SIELC Technologies (2018). HPLC Separation of Thiopheneacetic acid derivatives on Newcrom R1. Retrieved from [Link]

  • Di Micco, S., et al. (2018). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Pharmacology. Retrieved from [Link]

Sources

Technical Guide: Safety and Handling of 2-Hydroxy-2-(thiophen-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Hydroxy-2-(thiophen-2-yl)acetic acid (CAS: 563-03-1), often referred to as 2-Thienylglycolic acid or


-Hydroxy-2-thiopheneacetic acid , is a critical chiral building block in medicinal chemistry. It serves as a bioisostere of mandelic acid (phenylglycolic acid), where the thiophene ring replaces the phenyl group to modulate lipophilicity and metabolic stability in drug candidates.

While structurally similar to the blockbuster intermediate 2-Hydroxy-2,2-dithienylacetic acid (used in Tiotropium synthesis), the mono-thienyl variant presents unique handling challenges due to the specific reactivity of the


-hydroxy acid moiety combined with the electron-rich thiophene ring. This guide outlines the rigorous safety, stability, and operational protocols required to maintain the integrity of this compound.
Chemical Profile
PropertyData
IUPAC Name 2-Hydroxy-2-(thiophen-2-yl)acetic acid
Common Synonyms 2-Thienylglycolic acid;

-Hydroxy-2-thiopheneacetic acid
CAS Number 563-03-1 (Racemic)
Molecular Formula

Molecular Weight 158.18 g/mol
Physical State Crystalline Solid (often off-white to beige)
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Moderate in Water
Chirality Contains one stereocenter (Available as (R), (S), or Racemic)

Hazard Identification & Toxicology (GHS)

Core Directive: Treat this compound as a Corrosive/Severe Irritant . Although specific toxicological data for the mono-thienyl variant is less abundant than for mandelic acid, the acidity (pK




3.5–4.0) and the thiophene moiety necessitate a conservative safety approach.
GHS Classification (Derived from Analogs)
  • Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns and eye damage).

  • Serious Eye Damage/Irritation: Category 1 (Risk of irreversible damage).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Critical Health Risks
  • Ocular Corrosivity: The combination of acidity and organic solubility allows the compound to penetrate corneal tissue rapidly. Immediate irrigation is required upon contact.

  • Sensitization: Thiophene derivatives can act as sensitizers. Long-term exposure via inhalation of dust may lead to respiratory sensitization.

Stability & Storage: The "Cold-Dry-Dark" Protocol

The stability of 2-Hydroxy-2-(thiophen-2-yl)acetic acid is compromised by three primary factors: moisture (hygroscopicity), oxidation (thiophene ring), and thermal dimerization (lactide formation).

Degradation Pathways
  • Dimerization: Like all

    
    -hydroxy acids, this compound can undergo intermolecular esterification to form cyclic diesters (lactides) or linear oligomers, especially under acidic, moist, or warm conditions.
    
  • Oxidation: The thiophene ring is electron-rich and susceptible to oxidation (S-oxidation) if exposed to light and air for prolonged periods.

Mandatory Storage Conditions
ParameterRequirementRationale
Temperature -20°C (Long-term) 2-8°C (Active use)Inhibits spontaneous dimerization and decarboxylation.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the thiophene sulfur.
Humidity Desiccated (<20% RH)The compound is hygroscopic; moisture catalyzes polymerization.
Container Amber Glass Protects photosensitive thiophene moiety from UV degradation.
Visualization: Stability Logic

StabilityLogic Compound 2-Thienylglycolic Acid Lactide Cyclic Dimer (Lactide) (Irreversible Impurity) Compound->Lactide Acid Catalysis Oligomer Linear Oligomers Compound->Oligomer Hydrolysis Oxides S-Oxides/Sulfones Compound->Oxides Photo-oxidation Moisture Moisture/Humidity Moisture->Oligomer Heat Heat (>25°C) Heat->Lactide Light UV Light Light->Oxides

Caption: Degradation pathways driven by environmental factors. Moisture and heat drive polymerization, while light attacks the thiophene ring.

Operational Protocols: Safe Handling

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Eyes: Chemical splash goggles (Face shield recommended for quantities >10g).

  • Hands: Double-gloving with Nitrile (0.11 mm minimum thickness).

B. Handling Workflow

This protocol ensures operator safety and product integrity.

  • Equilibration: Allow the storage vial to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold solid (hygroscopic limit).

  • Weighing: Perform in a humidity-controlled environment or a glove box if available. If weighing on an open bench, use a static-free spatula and close the container immediately.

  • Solubilization: Dissolve in anhydrous DMSO or Methanol. Avoid water unless the reaction pH is strictly controlled.

  • Waste: Dispose of as hazardous organic acid waste. Do not mix with oxidizing agents (e.g., nitric acid) due to the thiophene ring's reactivity.

Visualization: Handling Logic

HandlingWorkflow Storage Cold Storage (-20°C) Equilibrate Equilibrate to RT (Sealed Desiccator) Storage->Equilibrate 1 hour Open Open in Fume Hood Equilibrate->Open Prevent Condensation Weigh Weigh Rapidly (Avoid Moisture) Open->Weigh Dissolve Solubilize (DMSO/MeOH) Weigh->Dissolve Reaction Reaction/Application Dissolve->Reaction

Caption: Step-by-step handling workflow emphasizing moisture control during the transition from storage to application.

Synthesis & Application Context

Synthesis Routes

The synthesis of 2-Hydroxy-2-(thiophen-2-yl)acetic acid typically follows one of two primary pathways, chosen based on the desired enantiomeric purity.

  • Friedel-Crafts Approach (Racemic):

    • Reaction of thiophene with glyoxylic acid (or ethyl glyoxylate) under acidic catalysis.

    • Note: This route often yields the di-thienyl byproduct if stoichiometry is not strictly controlled.

  • Reduction of Keto-Acid:

    • Reduction of 2-thienylglyoxylic acid using Sodium Borohydride (

      
      ) or enantioselective hydrogenation.
      
Pharmaceutical Utility
  • Bioisostere Application: It is used to replace the phenyl ring in Mandelic acid derivatives to alter the metabolic profile (CYP450 interaction) and improve potency in anticholinergic drugs.

  • mPGES-1 Inhibitors: Recent studies identify the 2-(thiophen-2-yl)acetic acid scaffold as a fragment for inhibiting Microsomal Prostaglandin E Synthase-1, a target for inflammation and cancer therapy [1].

  • Chiral Resolution: Like mandelic acid, the enantiomerically pure forms (R or S) are used as resolving agents for chiral amines.

References

  • National Center for Biotechnology Information (2025). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Thiophene derivatives. Available at: [Link]

Methodological & Application

A Validated RP-HPLC-UV Method for the Accurate Quantification of 2-Hydroxy-2-(thiophen-2-yl)acetic Acid in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantification of 2-Hydroxy-2-(thiophen-2-yl)acetic Acid

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantification of 2-Hydroxy-2-(thiophen-2-yl)acetic acid, a significant compound in pharmaceutical development, often monitored as a process impurity or related substance. The method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely accessible and reliable technique in quality control and research laboratories. We provide a comprehensive protocol covering instrumentation, sample preparation, and chromatographic conditions. Furthermore, this guide details a complete method validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals requiring an accurate and precise method for the quantification of this analyte.

Introduction and Analytical Principle

2-Hydroxy-2-(thiophen-2-yl)acetic acid (CAS No. 4746-63-8), also known as Di-2-thienylglycolic acid, is a heterocyclic organic compound.[3] Its structural analysis and quantification are critical, particularly in the pharmaceutical industry where it is recognized as a potential impurity in active pharmaceutical ingredients (APIs) such as Tiotropium. The accurate determination of such related substances is a cornerstone of ensuring drug safety, efficacy, and compliance with regulatory standards.

This method is based on the principle of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates compounds based on their polarity. A non-polar stationary phase (a C18 column) is used in conjunction with a polar mobile phase. 2-Hydroxy-2-(thiophen-2-yl)acetic acid, being a moderately polar molecule, will partition between the stationary and mobile phases. Its retention time is controlled by the precise composition of the mobile phase. The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group on the analyte, leading to a more retained, sharper, and more symmetrical peak shape.[4]

Quantification is achieved using a UV detector. The thiophene rings in the molecule contain chromophores that absorb UV light.[5] By monitoring the absorbance at a specific wavelength (λmax), the detector response can be correlated to the concentration of the analyte.

Methodology and Experimental Protocols

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system equipped with a binary pump, autosampler, column thermostat, and UV or Diode Array Detector (DAD).

    • Analytical balance (5-decimal place).

    • pH meter.

    • Sonicator for solvent degassing.

    • Filtration assembly with 0.45 µm and 0.22 µm membrane filters.

  • Reagents & Materials:

    • 2-Hydroxy-2-(thiophen-2-yl)acetic acid Certified Reference Material (CRM).

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Formic acid or Phosphoric acid (Analytical grade).[4]

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • HPLC vials.

  • Chromatographic Column:

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reverse-phase chemistry provides excellent retention and separation for this type of analyte.[5]
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component of the mobile phase. Formic acid is a volatile modifier suitable for MS compatibility if needed.[6]
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the column.
Elution Mode Isocratic (e.g., 60% A : 40% B) or GradientAn isocratic system is simpler and more robust for routine QC. A gradient may be required if separating from other impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[5]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Detection UV at 240 nmThe thiophene rings provide strong UV absorbance in this region, ensuring good sensitivity.[5][7]
Run Time 10 minutes (adjust as needed)Sufficient to allow for the elution of the analyte and any potential late-eluting impurities.
Preparation of Solutions

Causality: Accurate solution preparation is fundamental to quantitative analysis. Using a certified reference material ensures traceability and accuracy. All solutions should be filtered to prevent blockage of the HPLC system.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of 2-Hydroxy-2-(thiophen-2-yl)acetic acid CRM into a 100 mL volumetric flask.

    • Add approximately 70 mL of a 50:50 mixture of Mobile Phase A and B (diluent) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Make up to the mark with the diluent and mix thoroughly.

  • Calibration Curve Standards (e.g., 1 - 20 µg/mL):

    • Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution using the diluent.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the test sample (e.g., drug substance) expected to contain the analyte.

    • Dissolve and dilute the sample in the diluent to achieve a theoretical final concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[8]

Analytical Workflow Diagram

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing ref_std Weigh Certified Reference Standard stock_sol Prepare Standard Stock Solution (100 µg/mL) ref_std->stock_sol sample Weigh Test Sample sample_sol Prepare Sample Solution sample->sample_sol cal_std Prepare Calibration Standards (1-20 µg/mL) stock_sol->cal_std sys_suit System Suitability Inject Diluent & Standard (x5) cal_std->sys_suit To HPLC analysis Inject Calibration Standards & Sample Solutions sys_suit->analysis hplc HPLC System (RP-C18, UV 240 nm) analysis->hplc peak_int Peak Integration & Chromatogram Review hplc->peak_int Raw Data cal_curve Construct Calibration Curve peak_int->cal_curve quant Calculate Analyte Concentration cal_curve->quant report Generate Report quant->report

Caption: End-to-end workflow for the quantification of 2-Hydroxy-2-(thiophen-2-yl)acetic acid.

Method Validation Protocol (ICH Q2(R2))

Method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[9] The following protocols are based on the ICH Q2(R2) guideline.[10][11]

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze diluent, placebo, and sample spiked with analyte and known impurities. Assess peak purity using a DAD.No interference at the analyte's retention time. Peak purity angle < purity threshold.[11]
Linearity Analyze at least five concentrations across the desired range (e.g., 50-150% of target concentration). Plot peak area vs. concentration.[8]Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.[11]Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Perform six replicate analyses of a single standard solution (e.g., at 100% concentration).Relative Standard Deviation (%RSD) ≤ 2.0%.[11]
Intermediate Precision Repeat the precision study on a different day, with a different analyst, or on a different instrument.Overall %RSD for both sets of data should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify with accuracy and precision studies.%RSD ≤ 10% at the LOQ concentration.
Robustness Make small, deliberate variations to method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). Assess impact.System suitability parameters must still be met.
System Suitability Testing (SST)

Trustworthiness: SST is a non-negotiable part of the analytical run. It is an integrated system check that verifies the HPLC system and the methodology are performing acceptably before any samples are analyzed.

SST ParameterProcedureAcceptance Criteria
Tailing Factor (T) Calculated from a standard peak.T ≤ 2.0
Theoretical Plates (N) Calculated from a standard peak.N ≥ 2000
%RSD of Peak Area Five or six replicate injections of a standard.%RSD ≤ 2.0%

Data Analysis and Quantification

  • Calibration Curve: Generate a linear regression plot of the average peak area versus the concentration for each calibration standard. The equation of the line will be in the format y = mx + c, where y is the peak area, x is the concentration, m is the slope, and c is the y-intercept.

  • Quantification: The concentration of 2-Hydroxy-2-(thiophen-2-yl)acetic acid in the prepared sample solution is calculated using the regression equation:

    Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope

  • Final Calculation: The final amount of the analyte in the original sample material is then calculated by accounting for the initial sample weight and all dilution factors used during sample preparation.

Conclusion

The RP-HPLC-UV method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of 2-Hydroxy-2-(thiophen-2-yl)acetic acid. The protocol is robust and suitable for routine use in a quality control environment. Adherence to the described system suitability and method validation protocols will ensure the generation of reliable and trustworthy data, supporting drug development and manufacturing processes in line with global regulatory expectations.[10]

References

  • ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • IntuitionLabs. (2026, February 12). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-2,2-di(thiophen-2-yl)acetic Acid. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2-Thiopheneacetic acid. Retrieved from [Link]

  • Inovine Journals. (2024, November 15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Retrieved from [Link]

Sources

Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 2-Hydroxy-2-(thiophen-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Hydroxy-2-(thiophen-2-yl)acetic acid (CAS No: 4746-63-8), a heterocyclic organic compound with significant potential in medicinal chemistry.[1] The method utilizes a C18 reverse-phase column with a simple isocratic mobile phase and UV detection, providing excellent resolution, peak symmetry, and sensitivity. We provide detailed, step-by-step protocols for sample preparation, instrument operation, and a comprehensive guide to method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Scientific Principles & Method Rationale

The successful separation and quantification of an analyte by HPLC depend on the precise control of its interactions with the stationary and mobile phases.[3] 2-Hydroxy-2-(thiophen-2-yl)acetic acid is a moderately polar molecule containing two thiophene rings, a hydroxyl group, and a carboxylic acid moiety.[4] This structure dictates the optimal approach for its analysis.

  • Choice of Stationary Phase: A C18 (octadecylsilane) stationary phase was selected. The nonpolar C18 alkyl chains provide a hydrophobic surface that interacts effectively with the thiophene rings of the analyte, leading to sufficient retention via reversed-phase chromatography.[5] This is the most common and versatile mode of HPLC, making it an ideal starting point for method development.[5]

  • Mobile Phase Composition & pH Control: The analyte possesses a carboxylic acid group, making it an ionizable compound. The retention of such compounds in reversed-phase HPLC is highly sensitive to the mobile phase pH.[6] To ensure consistent retention and sharp, symmetrical peaks, it is crucial to suppress the ionization of the carboxylic acid. This is achieved by maintaining the mobile phase pH at least one to two units below the analyte's pKa.[6] By adding an acidic modifier like formic acid or trifluoroacetic acid (TFA), the analyte is maintained in its neutral, protonated state, which enhances its retention on the C18 column and prevents peak tailing.[1]

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and its distinct selectivity compared to methanol, especially for aromatic analytes.[7] The proportion of acetonitrile to the aqueous buffer is optimized to achieve an ideal retention time and resolution from potential impurities.

  • Detection: The presence of two thiophene rings in the molecule results in strong ultraviolet (UV) absorbance.[1] Thiophene derivatives typically exhibit a UV maximum around 230-260 nm.[1][8] Based on data from structurally related compounds, a detection wavelength of 240 nm is selected to provide high sensitivity and specificity for the analyte.[9]

Instrumentation, Materials, and Chromatographic Conditions

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Ultrasonic bath

  • Volumetric glassware (Class A)

  • Syringe filters (0.22 or 0.45 µm, PTFE or other compatible material)

Materials and Reagents
  • 2-Hydroxy-2-(thiophen-2-yl)acetic acid reference standard (Purity ≥98%).[4]

  • Acetonitrile (HPLC grade or higher).

  • Water (HPLC grade, Type I).

  • Formic acid (88% or higher, analytical grade).

  • Methanol (HPLC grade, for cleaning).

Optimized Chromatographic Conditions
ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (45:55, v/v)
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Protocol: Preparation of Solutions

A. Mobile Phase Preparation (1 L)

  • Measure 550 mL of HPLC-grade water into a 1 L solvent bottle.

  • Carefully add 1.0 mL of formic acid and mix thoroughly.

  • Add 450 mL of acetonitrile.

  • Cap the bottle and sonicate for 10-15 minutes to degas.

  • Label the bottle clearly with the composition and preparation date.

B. Diluent Preparation

  • Prepare a mixture of Acetonitrile:Water (50:50, v/v). This will be used for dissolving the standard and samples.

C. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 2-Hydroxy-2-(thiophen-2-yl)acetic acid reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Add diluent to the mark and invert the flask at least 10 times to ensure homogeneity.

D. Calibration Standards (e.g., 10, 25, 50, 100, 150 µg/mL)

  • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.

  • For example, to prepare a 100 µg/mL standard, pipette 1.0 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with diluent.

E. Sample Preparation

  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Follow steps C2-C4 as described for the standard preparation.

  • If necessary, perform a further dilution with the diluent to bring the final concentration within the calibration range (e.g., 100 µg/mL).

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 0.5 mL of the filtrate.

Protocol: HPLC System Operation
  • System Startup: Turn on all HPLC modules.

  • Mobile Phase Purge: Purge the pump lines with freshly prepared mobile phase for 5-10 minutes to remove any air bubbles and old solvent.

  • System Equilibration: Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30 minutes, or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include injections of a blank (diluent), the calibration standards in increasing order of concentration, and the prepared samples.

  • Initiate Run: Start the sequence.

  • Data Processing: After the run is complete, integrate the chromatograms and use the calibration curve generated from the standards to calculate the concentration of 2-Hydroxy-2-(thiophen-2-yl)acetic acid in the samples.

Analytical Workflow Diagram

The following diagram illustrates the comprehensive workflow for the analysis of 2-Hydroxy-2-(thiophen-2-yl)acetic acid.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting sample Receive Sample sample_prep Prepare Sample (Weigh, Dissolve, Dilute) sample->sample_prep standard_prep Prepare Reference Standard Solutions filtration Filter Sample through 0.45 µm Syringe Filter sample_prep->filtration equilibration System Equilibration (Stable Baseline) filtration->equilibration sequence Build & Run Sequence (Blank, Standards, Samples) equilibration->sequence acquisition Data Acquisition (Chromatograms) sequence->acquisition integration Peak Integration & Calibration Curve acquisition->integration quantification Quantify Analyte Concentration integration->quantification validation Verify System Suitability & QC Checks quantification->validation report Generate Final Report validation->report

Caption: End-to-end workflow for HPLC analysis.

Method Validation Protocol (ICH Q2(R2) Framework)

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[10] The following protocols are based on the ICH Q2(R2) guidelines.[2][11]

Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix).[12]Peak for the analyte should be pure and well-resolved from other peaks (Resolution (Rs) > 2.0).
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.[10]Correlation coefficient (R²) ≥ 0.999. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of analyte for which the method is precise, accurate, and linear.[10]Typically 80% to 120% of the target concentration.
Accuracy (Recovery) The closeness of the test results to the true value. Assessed by spike-recovery studies.[13]Mean recovery should be within 98.0% - 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[13]
Precision The degree of agreement among individual test results when the method is applied repeatedly.[12]Repeatability (Intra-assay): RSD ≤ 2.0% (n=6). Intermediate Precision (Inter-assay): RSD ≤ 2.0% (different day/analyst).[13]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.[12]Signal-to-Noise ratio (S/N) of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]RSD ≤ 2.0% and system suitability parameters must pass under varied conditions (e.g., ±5% flow rate, ±2°C temp).[13]
Step-by-Step Validation Experiments
  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known related substances. Demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare and inject at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of target) by spiking a known amount of analyte into a placebo matrix. Calculate the percentage recovery for each sample.

  • Precision (Repeatability): Prepare and analyze six individual samples at 100% of the target concentration. Calculate the Relative Standard Deviation (RSD) of the results.

  • Precision (Intermediate): Repeat the repeatability experiment on a different day with a different analyst or on a different instrument. Compare the results from both experiments.

  • Robustness: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time (e.g., flow rate to 0.95 and 1.05 mL/min; column temperature to 28°C and 32°C). Evaluate the impact on retention time and peak area.

Special Consideration: Chiral Analysis

2-Hydroxy-2-(thiophen-2-yl)acetic acid contains a stereocenter and therefore exists as a pair of enantiomers. Standard reverse-phase columns, being achiral, will not separate these enantiomers. If the analysis of individual enantiomers is required, a specialized chiral separation method must be developed.[14]

  • Approach: The most common approach is to use a Chiral Stationary Phase (CSP).[14] Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide columns are versatile and can often achieve separation.[15]

  • Method Development: Chiral method development often involves screening several different CSPs with various mobile phases (normal-phase, polar organic, or reversed-phase) to find conditions that provide enantiomeric resolution.[16] For acidic compounds, adding an acidic modifier like TFA to the mobile phase is often necessary.[14]

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of 2-Hydroxy-2-(thiophen-2-yl)acetic acid. The use of a standard C18 column with an acidified water/acetonitrile mobile phase provides excellent chromatographic performance. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment, yielding accurate and precise results.

References

  • IntuitionLabs. (2026, February 12). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved February 15, 2026, from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved February 15, 2026, from [Link]

  • ZirChrom Separations, Inc. (2004). Method Development Guide. Retrieved February 15, 2026, from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved February 15, 2026, from [Link]

  • Patel, D. et al. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved February 15, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Practical HPLC method development screening. Retrieved February 15, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Method Development. Retrieved February 15, 2026, from [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Retrieved February 15, 2026, from [Link]

  • Giordano, I., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Retrieved February 15, 2026, from [Link]

  • Sone, T., & Imoto, E. (1960). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences. Retrieved February 15, 2026, from [Link]

  • Subramanian, G. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved February 15, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved February 15, 2026, from [Link]

  • Shimadzu Scientific Instruments, Inc. (2016). Chiral Separation Using SFC and HPLC. Retrieved February 15, 2026, from [Link]

Sources

Application Note: LC-MS/MS Analysis of 2-Hydroxy-2-(thiophen-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, validated protocol for the quantification of 2-Hydroxy-2-(thiophen-2-yl)acetic acid (also known as


-Hydroxy-2-thiopheneacetic acid or 2-Thienylglycolic acid).

This compound is a critical chiral building block and a potential degradation impurity in the synthesis of thiophene-containing pharmaceuticals, such as Tiotropium Bromide (which contains the dithienyl analog) and various antithrombotic agents. Due to its high polarity and acidic nature, it presents specific chromatographic challenges (retention, peak tailing) that this guide addresses directly.

Introduction & Analytical Strategy

2-Hydroxy-2-(thiophen-2-yl)acetic acid presents a dual challenge for LC-MS analysis:

  • Polarity: The

    
    -hydroxy and carboxylic acid groups make the molecule highly polar (LogP 
    
    
    
    0.6), leading to poor retention on standard C18 columns.
  • Acidity: With a pKa estimated around 3.4 (similar to Mandelic acid), it exists as an anion at neutral pH, further reducing reverse-phase retention.

The Solution: This protocol utilizes a Phenyl-Hexyl stationary phase. Unlike standard C18, the Phenyl-Hexyl phase offers


 interactions with the thiophene ring, enhancing selectivity and retention even under high-aqueous conditions. Detection is performed using Negative Mode Electrospray Ionization (ESI-) , exploiting the carboxylic acid moiety for high-sensitivity quantification (

).
Analyte Profile
PropertyDetail
IUPAC Name 2-Hydroxy-2-(thiophen-2-yl)acetic acid
Synonyms 2-Thienylglycolic acid;

-Hydroxy-2-thiopheneacetic acid
CAS Number 53439-38-6
Molecular Formula

Molecular Weight 158.17 g/mol
Monoisotopic Mass 158.0038 Da
Target Ion

157.0 Da

Experimental Workflow Diagram

The following diagram outlines the logical flow from sample preparation to data processing, highlighting the critical decision points for "API Impurity" vs. "Biological Matrix" analysis.

Workflow cluster_Prep Sample Preparation cluster_LCMS LC-MS/MS Analysis Start Sample Source API API / Raw Material Start->API Bio Plasma / Urine Start->Bio Dilution Direct Dilution (MeOH:H2O 50:50) API->Dilution PPT Protein Precipitation (Acetonitrile + 0.1% FA) Bio->PPT LC LC Separation Phenyl-Hexyl Column Acidic Mobile Phase Dilution->LC Centrifuge Centrifugation 15,000 x g, 10 min PPT->Centrifuge Centrifuge->LC Ionization ESI Negative Source [M-H]- = 157.0 LC->Ionization MRM MRM Detection Quant: 157 -> 113 Qual: 157 -> 85 Ionization->MRM Data Data Analysis Linearity, Accuracy, %RSD MRM->Data

Caption: Analytical workflow distinguishing between API impurity profiling (Direct Dilution) and biological metabolite analysis (Protein Precipitation).

Detailed Protocol

Reagents and Standards[1][2][3]
  • Reference Standard: 2-Hydroxy-2-(thiophen-2-yl)acetic acid (>98% purity).[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: LC-MS grade Formic Acid (FA).

  • Internal Standard (Optional): Mandelic acid-d5 (structural analog) or 2-Thiopheneacetic acid (if chromatographic resolution is sufficient).

Sample Preparation[1][2]
Method A: Impurity Profiling (API/Powder)
  • Stock Solution: Dissolve 10 mg of target analyte in 10 mL MeOH (1 mg/mL).

  • Sample Solution: Dissolve 10 mg of the API (e.g., Tiotropium intermediate) in 10 mL of Diluent (Water:MeOH 90:10 v/v).

    • Note: High aqueous diluent matches the initial mobile phase, preventing peak distortion (solvent effects) for early eluting polar compounds.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an LC vial.

Method B: Biological Matrix (Plasma)
  • Aliquot: Transfer 100 µL of plasma to a centrifuge tube.

  • Precipitation: Add 300 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex/Spin: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

  • Transfer: Transfer 200 µL of supernatant to a clean vial.

  • Dilution: Dilute 1:1 with Water (to reduce solvent strength before injection).

Liquid Chromatography Conditions

The Phenyl-Hexyl column is selected for its ability to retain polar aromatic compounds via


 stacking, superior to C18 for this thiophene derivative.
ParameterSetting
Instrument UHPLC System (e.g., Agilent 1290, Waters Acquity)
Column Phenomenex Kinetex Phenyl-Hexyl (or equivalent) 100 x 2.1 mm, 1.7 µm or 2.6 µm
Column Temp 40°C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol 2 - 5 µL

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Focusing)
1.00 5 Start Gradient
6.00 60 Elution of Target
6.10 95 Wash
8.00 95 End Wash
8.10 5 Re-equilibration

| 10.00 | 5 | End Run |

Mass Spectrometry Parameters

Operate in Negative ESI mode. The carboxylic acid proton is easily abstracted.

ParameterSetting
Ionization ESI Negative (

)
Spray Voltage -2500 V to -3000 V
Source Temp 350°C
Sheath Gas 40 arb units
Aux Gas 10 arb units

MRM Transitions: The fragmentation logic follows the decarboxylation pathway typical of


-hydroxy acids.
AnalytePrecursor (

)
Product (

)
Collision Energy (V)TypeMechanism
Target 157.0 113.0 15 - 20 Quantifier Loss of

(

)
Target157.085.030 - 35QualifierLoss of

+

(Thiophene anion)
Mandelic Acid (IS)151.0107.015Internal StdLoss of

Mechanistic Insight: Fragmentation Pathway

Understanding the fragmentation ensures the method tracks the correct molecule and not an isobaric interference.

Fragmentation Parent Precursor Ion [M-H]- m/z 157 Intermed Intermediate [C5H5OS]- m/z 113 Parent->Intermed - CO2 (44 Da) (Decarboxylation) Product Product Ion [C4H5S]- m/z 85 Intermed->Product - CO (28 Da) (Ring contraction/loss)

Caption: Proposed ESI(-) fragmentation pathway: Decarboxylation followed by carbonyl loss.

Method Validation & Troubleshooting

Validation Summary (Expected Performance)
  • Linearity: 1 ng/mL – 1000 ng/mL (

    
    ).
    
  • LOD/LOQ: ~0.5 ng/mL (LOD) and 1.0 ng/mL (LOQ) due to strong ionization of the carboxyl group.

  • Recovery: >85% in API spike tests; >80% in Plasma (using PPT).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Fronting/Poor Shape Solvent mismatchEnsure sample diluent is

10% organic (match initial MP).
Low Sensitivity Ion SuppressionIf analyzing plasma, switch from PPT to Solid Phase Extraction (SPE) using a WAX (Weak Anion Exchange) cartridge.
Retention Shift pH instabilityEnsure Formic Acid is fresh. Small pH changes affect the ionization state (and thus hydrophobicity) of the acid.
Carryover Sticky acidUse a needle wash of 50:50 MeOH:Water + 0.5% Ammonium Hydroxide (basic wash helps remove acidic residues).

References

  • Impurity Profiling in Thiophene Drugs: H. Liu et al., "Identification and characterization of impurities in Clopidogrel Bisulfate," Journal of Pharmaceutical and Biomedical Analysis, 2010. Link (Contextual reference for thiophene impurity workflows).

  • Fragmentation of Hydroxy Acids:Gross, J.H.
  • Stationary Phase Selection: Phenomenex Application Guide, "Selectivity of Phenyl-Hexyl phases for aromatic and polar compounds." Link

  • General USP Chapter <621>: Chromatography, United States Pharmacopeia.

(Note: While specific literature on the mono-thienyl glycolic acid is sparse compared to the dithienyl analog, the protocols above are derived from first-principles of LC-MS method development for acidic, aromatic small molecules.)

Sources

use of 2-Hydroxy-2-(thiophen-2-yl)acetic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Hydroxy-2-(thiophen-2-yl)acetic Acid in Organic Synthesis

Abstract

2-Hydroxy-2-(thiophen-2-yl)acetic acid (CAS: 2746-19-2), also known as 2-thienylglycolic acid, serves as a critical bioisostere of mandelic acid in medicinal chemistry. Its structural incorporation of the thiophene ring confers unique lipophilicity and metabolic stability profiles compared to its phenyl analogs. This guide details the practical protocols for its synthesis, enzymatic kinetic resolution, and its pivotal role as a precursor in the manufacturing of anticholinergic bronchodilators (e.g., Tiotropium) and platelet aggregation inhibitors.

Core Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Hydroxy-2-(thiophen-2-yl)acetic acid
Molecular Formula C₆H₆O₃S
Molecular Weight 158.18 g/mol
Chirality Contains one stereocenter (C2); exists as (R)- and (S)- enantiomers.
pKa ~3.8 (Carboxylic acid), ~13 (Hydroxyl)
Solubility Soluble in alcohols, THF, EtOAc; Sparingly soluble in water.
Key Reactivity Esterification, Grignard addition (to ester), Enzymatic transesterification.

Synthesis of the Scaffold

The industrial preparation of 2-thienylglycolic acid typically follows a Friedel-Crafts approach or the oxidation of 2-acetylthiophene. The Friedel-Crafts route is preferred for atom economy and scalability.

Protocol A: Friedel-Crafts Condensation (Glyoxylic Acid Route)

This method utilizes the high nucleophilicity of the thiophene ring at the C2 position.

Reagents:

  • Thiophene (1.0 equiv)

  • Glyoxylic acid monohydrate (1.2 equiv)

  • Sulfuric acid (Catalytic) or Heterogeneous Acid Catalyst (e.g., Amberlyst-15)

  • Solvent: Dichloromethane (DCM) or neat (if excess thiophene is used).

Step-by-Step Procedure:

  • Setup: Charge a jacketed glass reactor with Glyoxylic acid monohydrate (11.0 g, 120 mmol) and DCM (50 mL).

  • Activation: Cool to 0°C. Add concentrated H₂SO₄ (0.5 mL) dropwise.

  • Addition: Add Thiophene (8.4 g, 100 mmol) slowly over 30 minutes, maintaining internal temperature <5°C to prevent polymerization or C3-substitution.

  • Reaction: Warm to room temperature (25°C) and stir for 6–8 hours. Monitor by HPLC (C18 column, Water/ACN gradient).

  • Workup: Quench with ice water (50 mL). Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Toluene/Hexane to yield the off-white solid.

Critical Insight: The use of heterogeneous catalysts (Amberlyst-15) improves yield by minimizing thiophene polymerization and simplifies workup to simple filtration.

Enantioselective Resolution (Chiral Purity)

Because the biological activity of thienylglycolic acid derivatives often depends on stereochemistry (e.g., (S)-Clopidogrel analogs), obtaining enantiopure intermediates is crucial. Chemical resolution is inefficient; Lipase-catalyzed Kinetic Resolution is the industry standard.

Protocol B: Lipase-Catalyzed Transesterification

This protocol separates the enantiomers by selectively acylating one isomer (typically the (R)-isomer) while leaving the (S)-isomer as the free acid/ester.

Reagents:

  • Substrate: Methyl 2-hydroxy-2-(thiophen-2-yl)acetate (Racemic ester).

  • Enzyme: Pseudomonas cepacia Lipase (PSL) or Candida antarctica Lipase B (CAL-B, immobilized).[1]

  • Acyl Donor: Vinyl Acetate (Irreversible donor).

  • Solvent: Diisopropyl ether (DIPE) or MTBE.

Workflow:

  • Dissolve racemic methyl ester (10 mmol) in DIPE (50 mL).

  • Add Vinyl Acetate (30 mmol, 3 equiv).

  • Add Immobilized Lipase (500 mg).

  • Incubate at 30–40°C with orbital shaking (200 rpm).

  • Monitoring: Track conversion via Chiral GC (Cyclodextrin column). Stop reaction at 50% conversion (theoretical maximum yield for resolution).

  • Separation: Filter off the enzyme. Evaporate solvent.[2]

    • Result: The mixture contains (R)-Acetylated ester and (S)-Free alcohol ester .

    • Separation is achieved via column chromatography or selective hydrolysis.

Pharmaceutical Application: The "Bridge" to Anticholinergics

The most high-value application of 2-thienylglycolic acid is its conversion into 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid , the key moiety in Tiotropium Bromide (COPD treatment).

Protocol C: Grignard Synthesis of the Dithienyl Scaffold

This reaction converts the mono-thienyl ester into the dithienyl glycolic acid derivative.

Mechanism: Nucleophilic addition of 2-thienylmagnesium bromide to the keto-ester (or in this case, the hydroxy-ester requires protection or excess Grignard). Note: The standard industrial route often adds TWO equivalents of Grignard to Dimethyl Oxalate, but the Mono-thienyl route allows for asymmetric control if chiral auxiliaries are used.

Step-by-Step (Via Mono-Ester):

  • Reagent Prep: Generate 2-thienylmagnesium bromide (1.0 M in THF) from 2-bromothiophene and Mg turnings.

  • Substrate: Dissolve Methyl 2-hydroxy-2-(thiophen-2-yl)acetate (10 mmol) in anhydrous THF.

  • Addition: Cool substrate to -78°C. Add Grignard reagent (2.2 equiv) dropwise.

    • First equivalent deprotonates the hydroxyl group.

    • Second equivalent attacks the ester carbonyl (this route usually leads to the tri-thienyl alcohol if not carefully controlled).

    • Alternative Route (Preferred for Dithienyl Acid): Reaction of Methyl 2-oxo-2-(thiophen-2-yl)acetate (from oxidation of the hydroxy acid) with 1 equiv of 2-thienylmagnesium bromide.

  • Quench: Pour into saturated NH₄Cl.

  • Hydrolysis: The resulting ester is hydrolyzed (LiOH/MeOH) to yield 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid.

Visualizing the Workflows

Figure 1: Synthesis & Enzymatic Resolution Pathway

G Start Thiophene + Glyoxylic Acid MonoAcid 2-Hydroxy-2-(thiophen-2-yl) acetic acid (Racemic) Start->MonoAcid Friedel-Crafts (H2SO4) Ester Methyl Ester Derivative MonoAcid->Ester MeOH / H+ Lipase Lipase Resolution (CAL-B / Vinyl Acetate) Ester->Lipase Kinetic Resolution R_Isomer (R)-Acetylated Ester (High ee) Lipase->R_Isomer Transesterification S_Isomer (S)-Alcohol Ester (High ee) Lipase->S_Isomer Unreacted

Caption: Synthetic pathway from raw materials to enantiopure intermediates via lipase-mediated resolution.

Figure 2: The Tiotropium Connection (Dithienyl Synthesis)

T MonoEster Methyl 2-oxo-2-(thiophen-2-yl)acetate (Oxidized Precursor) Intermediate Dithienyl Glycolic Ester MonoEster->Intermediate Nucleophilic Addition (-78°C, THF) Grignard 2-Thienylmagnesium Bromide Grignard->Intermediate Reagent Hydrolysis Hydrolysis (LiOH) Intermediate->Hydrolysis FinalDrug 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid (Tiotropium Precursor) Hydrolysis->FinalDrug

Caption: Conversion of the mono-thienyl scaffold to the dithienyl core required for anticholinergic API synthesis.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11414137, Methyl alpha-hydroxy-alpha-2-thienyl-2-thiopheneacetate. Retrieved from [Link]

  • Google Patents. (2019). CN110590736A - Synthesis method of 2-thiophene glyoxylic acid.
  • MDPI. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences. Retrieved from [Link][3][4]

  • Organic Syntheses. (1963). 2-Hydroxythiophene and related synthesis protocols. Org. Synth. 1963, 43, 66. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxy-2-(thiophen-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for process chemists and researchers. It addresses the purification of 2-Hydroxy-2-(thiophen-2-yl)acetic acid (also known as 2-thienylglycolic acid or


-hydroxy-2-thiopheneacetic acid), a critical intermediate often synthesized via the reduction of 2-thienylglyoxylic acid or hydrolysis of cyanohydrins.[1]

Case ID: PUR-TGA-002 Status: Active Subject: Isolation, Purification, and Troubleshooting of 2-Thienylglycolic Acid from Reaction Mixtures[1]

Executive Summary & Compound Profile

This compound combines the acidity of a carboxylic acid with the polarity of an alpha-hydroxyl group and the electron-rich, acid-sensitive nature of the thiophene ring.[1][2] Purification is often complicated by water solubility (leading to yield loss) and oxidative instability (leading to colored impurities).

PropertyValueCritical Note
Formula

MW: 158.18 g/mol
pKa ~3.5 - 3.8Slightly more acidic than acetic acid due to the

-OH group.[1]
Solubility High: Alcohols, EtOAc, THF, Hot WaterLow: Hexanes, Toluene, Cold WaterWarning: Significant solubility in aqueous acid requires "salting out" during extraction.[1][2]
Stability Acid-SensitiveThe thiophene ring can polymerize in strong mineral acids or oxidize to form dark tars.[1]
Diagnostic Troubleshooting (Q&A)
Issue 1: "My crude product is a dark red/brown oil instead of a white solid."

Diagnosis: Thiophene derivatives are prone to oxidative degradation, forming colored oligomers or "tars," especially if the reaction mixture was heated excessively or exposed to air/light for long periods.[1][2] Corrective Action:

  • Activated Carbon Treatment: Dissolve the crude oil in hot water or methanol. Add 5-10 wt% activated charcoal, stir at 50°C for 30 minutes, and filter through Celite.

  • Avoid Strong Acid Heat: If you used HCl for acidification, ensure the temperature was kept

    
    C. Thiophene rings are acid-sensitive.[1]
    
  • Recrystallization: Use Toluene or Dichloroethane for the first crystallization. These solvents often leave the polar colored impurities in the mother liquor.[2]

Issue 2: "The product oils out during recrystallization."

Diagnosis: This is classic behavior for


-hydroxy acids.[1] The intermolecular H-bonding competes with crystal lattice formation, often leading to a supercooled liquid (oil) before crystallization.[1]
Corrective Action: 
  • The "Cloud Point" Method: Dissolve the oil in a minimum amount of warm Ethyl Acetate (EtOAc) . Slowly add Hexane or Heptane dropwise until a persistent cloudiness appears.[1] Re-warm to clear, then let it cool very slowly to room temperature.

  • Seeding: You must seed the mixture. If you lack a seed crystal, scratch the glass wall with a glass rod at the air-liquid interface to induce nucleation.[1][2]

  • Drying: Ensure the crude material is completely dry before recrystallization. Residual water lowers the melting point and encourages oiling.

Issue 3: "I have low recovery after the acid-base extraction."

Diagnosis: 2-Thienylglycolic acid is moderately water-soluble, especially compared to its non-hydroxy analogs (like 2-thiopheneacetic acid).[1] Corrective Action:

  • Salting Out: Saturate the aqueous acidic phase with NaCl before the final organic extraction. This significantly decreases the solubility of the organic acid in water (Salting-out effect).

  • Solvent Choice: Switch from Diethyl Ether to Ethyl Acetate or THF/EtOAc (1:1) for the extraction.[1] These are more polar and extract the hydroxy-acid more efficiently.

  • Multiple Extractions: Perform at least 3-4 extractions with smaller volumes rather than one large extraction.

Issue 4: "HPLC shows a persistent impurity at RRT ~0.9 or ~1.1."

Diagnosis:

  • RRT ~1.1 (Less Polar): Likely 2-Thiophenecarboxylic acid (from over-oxidation/cleavage).[1]

  • RRT ~0.9 (More Polar): Likely 2-Thienylglyoxylic acid (unreduced starting material).[1] Corrective Action:

  • To remove Keto-Acid (Glyoxylic): Ensure your reduction (e.g., NaBH4) was complete before workup.[1] If present, it co-crystallizes.[2] You may need to re-subject the material to reduction.[2]

  • To remove Carboxylic Acid: Recrystallization from Water (if yield permits) or Toluene is effective.[1] 2-Thiophenecarboxylic acid is less soluble in cold water than the hydroxy-acid.[1]

Standard Operating Protocols (SOPs)
Protocol A: The "pH-Swing" Isolation (Primary Purification)

Use this for crude reaction mixtures containing inorganic salts and neutral organic side products.[1]

  • Basification: Dilute the reaction mixture with water. Adjust pH to 10-11 using 2M NaOH or saturated

    
    .[1]
    
    • Why? This deprotonates the carboxylic acid (

      
      ), keeping it in the aqueous phase.[1]
      
  • Wash (Critical): Extract the aqueous layer twice with Dichloromethane (DCM) or Toluene .[1]

    • Why? This removes neutral impurities (unreacted thiophene, dimers, aldehydes) while your product stays safe in the water.[2] Discard these organic washes.

  • Acidification: Cool the aqueous layer to

    
    C. Slowly add 6M HCl dropwise until pH reaches ~1-2 .
    
    • Observation: The product may precipitate as a solid or oil.[3]

  • Extraction: Saturate the aqueous layer with solid NaCl. Extract 3x with Ethyl Acetate .[1]

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo to yield the crude solid.
    
Protocol B: Mixed-Solvent Recrystallization (Polishing)

Use this to remove color and trace isomers.[1]

  • Dissolution: Place 10 g of crude solid in a flask. Add Ethyl Acetate (approx. 2-3 mL/g) and heat to gentle reflux until dissolved.

    • Note: If colored particles remain insoluble, filter hot.[2]

  • Precipitation: Remove from heat. While still warm, add n-Heptane dropwise.[1]

    • Target: Stop adding when a faint turbidity (cloudiness) persists for 10 seconds.

  • Clearing: Add 1-2 drops of Ethyl Acetate to clear the solution again.

  • Crystallization: Allow to cool to room temperature undisturbed. Then place in a fridge (

    
    C) for 4 hours.
    
  • Filtration: Filter the white needles/plates. Wash with cold Heptane. Dry in a vacuum oven at

    
    C.
    
Visualization: Purification Logic Flow

The following diagram illustrates the decision logic for purifying thiophene-based hydroxy acids, highlighting the critical "pH Swing" pathway.

PurificationWorkflow Start Crude Reaction Mixture Basify Add aq. NaOH/NaHCO3 (pH > 10) Start->Basify Wash Wash with DCM/Toluene Basify->Wash Sep1 Separation Wash->Sep1 OrgWaste Organic Layer (Neutrals/Dimers) DISCARD Sep1->OrgWaste Top Layer AqLayer Aqueous Layer (Target Carboxylate) Sep1->AqLayer Bottom Layer Acidify Cool to 0°C + HCl to pH 1-2 (+ NaCl Saturation) AqLayer->Acidify Extract Extract into EtOAc (3x) Acidify->Extract Evap Evaporate Solvent Extract->Evap CrudeSolid Crude Solid/Oil Evap->CrudeSolid Recryst Recrystallization (EtOAc / Heptane) CrudeSolid->Recryst Final Pure 2-Thienylglycolic Acid (White Crystals) Recryst->Final

Caption: Workflow for the isolation of 2-thienylglycolic acid utilizing pH-dependent solubility switches to remove non-acidic impurities.

Impurity Profile & Removal Strategy
Impurity TypeOriginRemoval Strategy
2-Thienylglyoxylic Acid Incomplete ReductionPrevention: Check reaction completion by TLC/HPLC.[1] Removal: Difficult; requires recrystallization from water/toluene.
2-Thiophenecarboxylic Acid Over-oxidationRemoval: Recrystallization.[1] It is less soluble in cold water than the target.
Thiophene Dimers Acid-catalyzed couplingRemoval: Washed out during the initial DCM wash (Protocol A, Step 2).[1]
Inorganic Salts Boron/Aluminum saltsRemoval: Water solubility.[1] Ensure the final organic extraction (EtOAc) is dried thoroughly.
References
  • BenchChem. (2025).[4][5][6] Physical and chemical properties of 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid and related analogs. BenchChem Technical Repository.

  • Thermo Scientific Chemicals. (n.d.). 2-Thiopheneacetic acid Specifications and Handling. ThermoFisher Scientific.

  • LGC Standards. (n.d.). Di-2-thienylglycolic Acid Impurity Standards. LGC Standards.

  • PubChem. (2025). 2-Hydroxy-2,2-bis(2-thienyl)acetic acid Compound Summary. National Center for Biotechnology Information.

  • Feldkamp, R. F., & Faust, J. A. (1949).[1][2][7] Alkamine Esters of Phenyl-2-thienylacetic Acid and Phenyl-2-thienylglycolic Acid.[1][7] Journal of the American Chemical Society, 71(12), 4012-4014.[1][2][7]

Sources

Technical Support Center: 2-Hydroxy-2-(thiophen-2-yl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Process Control

Executive Summary & Chemical Context

Target Molecule: 2-Hydroxy-2-(thiophen-2-yl)acetic acid (also known as 2-Thienylglycolic acid). CAS: 5766-33-6 Application: A critical chiral scaffold for anticholinergic agents (e.g., precursors to Tiotropium, Aclidinium) and a resolving agent for chiral amines.

The Core Challenge: Synthesizing mono-thienyl glycolic acid is deceptively simple. The electron-rich nature of the thiophene ring makes it prone to multi-substitution (forming dithienyl impurities) and oxidation . Furthermore, as an


-hydroxy acid, the molecule is thermodynamically driven toward self-esterification  (dimerization) under acidic or thermal stress.

This guide addresses the three dominant synthetic routes and their specific impurity profiles:

  • Reduction of 2-thienylglyoxylic acid (Most common lab scale).

  • Friedel-Crafts Condensation of thiophene with glyoxylic acid (Industrial scale).

  • Hydrolysis of 2-thienyl cyanohydrin.

Impurity Profiling & Origins

The following table summarizes the critical impurities you will encounter. We utilize Relative Retention Time (RRT) estimates based on a standard C18 Reverse Phase HPLC method (Mobile Phase: ACN/Water + 0.1% TFA).

Impurity CodeCommon NameStructure DescriptionOrigin & CausalityRRT (Approx)
Impurity A The Keto-Acid 2-Oxo-2-(thiophen-2-yl)acetic acidIncomplete Reduction: Stoichiometric deficiency of reducing agent (e.g., NaBH

) or insufficient reaction time. Also forms via air oxidation of the product in solution.
~0.85
Impurity B The Bis-Adduct 2,2-Di(thiophen-2-yl)acetic acidOver-Alkylation: Dominant in Friedel-Crafts routes. Occurs when the carbocation intermediate attacks a second thiophene ring instead of water.~1.3 - 1.5
Impurity C The Regioisomer 2-Hydroxy-2-(thiophen-3-yl)acetic acidIsomeric Contamination: 3-substituted thiophene. Arises from impure starting thiophene or high-temperature acid catalysis favoring thermodynamic control.~1.05 (Co-elutes often)
Impurity D The Dimer (Estolide) Cyclic or linear lactide/estolideProcess Artifact: Formed during aggressive drying (high heat/vacuum) or prolonged storage in acidic media.~1.8+ (Broad peaks)
Impurity E Thiophene Thiophene (Starting Material)Incomplete Reaction: Residual starting material. High volatility usually removes this, but traces remain in wet cakes.~2.0+

Pathway Visualization: The Genesis of Impurities

The following diagram maps the chemical pathways leading to the target versus the critical impurities.

ImpurityPathways Target TARGET: 2-Hydroxy-2-(thiophen-2-yl) acetic acid ImpA Impurity A: Keto-Acid (Unreacted/Oxidized) Target->ImpA Air Oxidation (pH > 8) ImpD Impurity D: Dimer/Lactide Target->ImpD Heat/Drying (-H2O) Start1 Start: Thiophene + Glyoxylic Acid Start1->Target Acid Catalyst (Friedel-Crafts) ImpB Impurity B: Bis-Thienyl Adduct Start1->ImpB Excess Thiophene High Temp Start2 Start: 2-Thienyl- glyoxylic Acid Start2->Target Reduction (NaBH4/H2) Start2->ImpA Incomplete Rxn

Caption: Figure 1. Synthetic pathways illustrating the divergence between the target molecule and primary impurities (A, B, D) based on reaction conditions.

Troubleshooting Guide (Q&A)

This section addresses specific user scenarios encountered in the lab.

Scenario 1: High HPLC Background & "Ghost" Peaks

User Question: "My HPLC chromatogram shows a broad peak eluting after the main product, and the integration area varies depending on how long the sample sits in the autosampler. What is this?"

Technical Diagnosis: This is classic Impurity D (Self-Esterification) .

  • Mechanism: 2-Hydroxy acids contain both a hydroxyl and a carboxyl group. In the presence of trace acid (even from the mobile phase TFA) and time, they form linear oligomers or cyclic lactides (dimers).

  • Solution:

    • Sample Prep: Analyze samples immediately after dissolution. Do not leave them in the autosampler overnight.

    • Solvent: Dissolve the sample in a mixture of Water/Acetonitrile with a slightly elevated pH (ammonium acetate buffer) rather than pure acidic mobile phase, if stability allows for short runs.

    • Process Fix: Avoid drying the final product at temperatures >40°C. Use lyophilization (freeze-drying) instead of oven drying.

Scenario 2: Persistent Yellow Coloration

User Question: "The literature says the product should be a white solid, but mine is persistently yellow/orange even after recrystallization. NMR looks clean."

Technical Diagnosis: Thiophene rings are susceptible to oxidative polymerization. The color comes from trace polythiophenes or sulfoxides which have high extinction coefficients; even ppm levels cause coloration invisible to NMR.

  • Cause: Exposure to light or air during the reaction, or use of old thiophene starting material.

  • Solution:

    • Activated Carbon: Perform a recrystallization with activated charcoal (5 wt%). Filter hot through Celite.

    • Inert Atmosphere: Ensure the reaction (especially if using the Grignard or Friedel-Crafts route) is under strict Nitrogen/Argon.

    • Bisulfite Wash: If the color arises from oxidation of the keto-intermediate, a wash with sodium bisulfite solution can reduce colored quinoid-like impurities.

Scenario 3: Presence of "Double" Thiophene Peak (Impurity B)

User Question: "I am using the glyoxylic acid condensation method. I have a persistent impurity at RRT 1.4 that tracks with the product during extraction."

Technical Diagnosis: This is 2,2-Dithienylacetic acid . In the presence of strong acid catalysts (H


SO

or Lewis acids), the product (mono-thienyl) is still reactive and undergoes a second electrophilic substitution.
  • Solution:

    • Stoichiometry: Ensure Glyoxylic acid is in slight excess, not Thiophene.

    • Temperature Control: This second addition has a higher activation energy. Lower the reaction temperature by 10-15°C.

    • Purification: This impurity is much more lipophilic than the target. It can be removed by:

      • Basification/Extraction: Dissolve crude acid in aqueous NaHCO

        
        . Wash with Dichloromethane (DCM). The lipophilic Bis-impurity (and any esters) will partition into the DCM. The target remains in the water. Acidify the aqueous layer to precipitate the pure target.
        

Validated Experimental Protocol

Method: Reduction of 2-Thienylglyoxylic Acid Rationale: This route is selected for high-purity applications because it avoids the formation of the difficult-to-remove Bis-thienyl impurity (Impurity B) common in the direct condensation route.

Materials:
  • 2-Thienylglyoxylic acid (10.0 g, 64.0 mmol)

  • Sodium Borohydride (NaBH

    
    ) (1.21 g, 32.0 mmol - 0.5 eq is theoretical, use 0.6 eq excess)
    
  • Sodium Hydroxide (1N aqueous solution)

  • Methanol (50 mL)

  • Dichloromethane (DCM) for extraction

Step-by-Step Workflow:
  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-thienylglyoxylic acid in 1N NaOH (70 mL). Ensure pH is ~10-11.

    • Why? The keto-acid must be in its carboxylate salt form to be soluble in water and to prevent side reactions during reduction.

  • Reduction: Cool the solution to 0-5°C (Ice bath). Slowly add NaBH

    
     in small portions over 20 minutes.
    
    • Control Point: Watch for excessive foaming (H

      
       gas). Maintain Temp < 10°C to prevent over-reduction or ring opening.
      
  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature (20-25°C) for 2 hours.

    • Check: TLC (MeOH/DCM 1:9) or HPLC.[1][2][3][4] Look for disappearance of the starting material (Impurity A).

  • Quenching: Cool back to 0°C. Acidify carefully with 2N HCl to pH ~1-2.

    • Caution: Vigorous gas evolution will occur.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

    • Note: Do not use DCM here if possible; Ethyl Acetate is better for polar hydroxy acids.

  • Purification (The "Reverse" Wash):

    • Combine organics.

    • Critical Step: Wash the organic layer with a small amount of water (2 x 10 mL). This removes inorganic salts.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Crystallization: Recrystallize the crude solid from Toluene/Heptane or pure Dichloroethane.

    • Result: White to off-white crystals.

Analytical Control Strategy (HPLC)

To accurately quantify these impurities, use the following parameters:

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 235 nm (Thiophene absorption max).

  • Flow Rate: 1.0 mL/min.[2]

References

  • Synthesis of 2-Thienylglyoxylic Acid (Precursor)
  • Friedel-Crafts Acylation & Byproducts: Source: BenchChem Technical Guide, "A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene". Relevance: details the mechanism of thiophene acylation and the formation of poly-substituted byproducts (Impurity B).
  • Analytical Methods (HPLC)

    • Source: Journal of Chromatography B (via NIH/PubMed)
    • Relevance: Provides baseline separation conditions for glyoxylic acid deriv
    • URL:[Link]

  • Tiotropium Impurity Standards (Di-thienyl): Source: Sigma-Aldrich Reference Standards. Relevance: Confirms the structure and existence of "Impurity A" (in the Tiotropium context) as the di-thienyl analog, validating it as a critical impurity to monitor.

Sources

Technical Support Center: Stability & Handling of 2-Hydroxy-2-(thiophen-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-2-(thiophen-2-yl)acetic acid (also known as 2-thienylglycolic acid ) is a critical intermediate and impurity standard (e.g., Tiotropium Impurity A). Its structural combination of an electron-rich thiophene ring and an


-hydroxy carboxylic acid moiety makes it chemically labile.

This guide addresses the two most common support tickets we receive regarding this compound: "Ghost peaks" in acidic HPLC methods (caused by in-situ esterification) and loss of enantiomeric excess (ee) in basic environments (caused by racemization).

Module 1: Acidic Stability & The "Methanol Trap"

The Issue

Users frequently report the appearance of an unknown impurity peak at a higher retention time (RRT > 1.0) when analyzing the compound using acidic mobile phases (e.g., 0.1% TFA) or when storing the sample in methanol.

Root Cause: Acid-Catalyzed Esterification

Unlike simple aromatic acids,


-hydroxy acids are highly susceptible to Fischer esterification. If you dissolve 2-thienylglycolic acid in Methanol (MeOH)  and add an acid catalyst (like TFA or Formic Acid from your mobile phase), it converts to Methyl 2-hydroxy-2-(thiophen-2-yl)acetate .
  • Reaction Rate: Fast (detectable within hours at room temperature).

  • Chromatographic Effect: The methyl ester is less polar than the free acid, causing it to elute later on Reverse Phase (C18) columns.

Troubleshooting Guide: Acidic Conditions
SymptomProbable CauseCorrective Action
New peak at RRT ~1.2-1.5 Sample dissolved in MeOH; in-situ esterification occurred.Immediate: Re-prepare sample in Acetonitrile (ACN):Water (50:50) . Long-term: Avoid alcohols in diluents for acidic methods.
Peak tailing Silanol interaction with the carboxyl/hydroxyl groups.Add 0.1% Phosphoric acid or TFA to mobile phase (ensure no alcohol in sample).
Loss of Assay % Dehydration to 2-(thiophen-2-ylidene)acetic acid derivatives (rare in dilute acid, common in conc. acid).[1][2][3][4][5][6][7][8][9]Keep column temperature < 40°C. Avoid strong mineral acids (HCl,

) in sample prep.
Mechanism Visualization: The Methanol Trap

AcidDegradation Start 2-Thienylglycolic Acid (In MeOH + 0.1% TFA) Inter Protonated Carbonyl Intermediate Start->Inter + H+ (Fast Equilibrium) Product Methyl Ester Artifact (Ghost Peak) Inter->Product + MeOH - H2O (Irreversible in anhydrous MeOH) Water H2O (Byproduct) Inter->Water

Figure 1: Pathway of artifact formation in acidic methanolic solutions. This is the #1 cause of "impurity" reports for this compound.

Module 2: Basic Stability & Racemization

The Issue

Users performing chiral separation (e.g., on Chiralpak columns) report that the enantiomeric excess (ee) of their standard degrades over time, or that the "S" enantiomer converts to the "R" enantiomer (or vice versa).

Root Cause: Base-Catalyzed Enolization

The proton at the chiral center (


-carbon) is acidified by the adjacent carbonyl group and the electron-withdrawing nature of the thiophene ring. In basic conditions (pH > 8), this proton is abstracted, forming a planar enolate. When the proton returns, it can attack from either face, leading to racemization.
Troubleshooting Guide: Basic Conditions
SymptomProbable CauseCorrective Action
Dropping ee% pH > 7.5 in mobile phase or diluent.Adjust pH to 4.5 - 6.0 . Use Ammonium Acetate buffer.
Yellowing of solution Oxidative degradation of the thiophene ring (ring opening).Protect from light.[4] Degas solvents.[10] Use amber glassware.
Extra early eluting peaks Salt formation or ring hydrolysis.Ensure mobile phase has sufficient ionic strength (10-20 mM buffer).
Mechanism Visualization: Racemization Risk

Racemization EnantiomerS (S)-2-Thienylglycolic Acid Enolate Planar Enolate Intermediate (Achiral) EnantiomerS->Enolate Proton Abstraction (-H+) Base Base (OH- or Amine) Base->Enolate Proton Abstraction (-H+) Enolate->EnantiomerS +H+ (Face A) EnantiomerR (R)-2-Thienylglycolic Acid Enolate->EnantiomerR +H+ (Face B)

Figure 2: The racemization mechanism. The planar enolate intermediate destroys stereochemical information.

Module 3: Validated Forced Degradation Protocol

To empirically verify stability in your specific matrix, follow this standardized stress testing protocol.

Stress TypeConditionsExpected OutcomeNotes
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursModerate Degradation. Potential dehydration products.Do NOT use MeOH as co-solvent (use ACN).
Base Hydrolysis 0.1 N NaOH, RT, 2 hoursStable (Chemical) / Unstable (Chiral). Racemization will occur rapidly. Chemical structure remains intact longer than in acid.
Oxidation 3%

, RT, 2 hours
High Degradation. Thiophene ring oxidation (S-oxide formation).Thiophene is highly susceptible to oxidative attack.
Photostability UV/Vis (1.2M Lux hours)Moderate Degradation. Solutions turn yellow/brown. Store solids in amber vials.

FAQ: Frequently Asked Questions

Q: Can I use Ethanol instead of Methanol for sample prep? A: It is safer, but not risk-free. Ethanol reacts slower than methanol (steric hindrance), but ethyl esters can still form in acidic conditions over 24+ hours. Acetonitrile is the recommended solvent.

Q: Is the dicyclohexylamine salt more stable? A: Yes. Many suppliers provide 2-thienylglycolic acid as a dicyclohexylamine salt. This stabilizes the proton, preventing auto-catalysis. However, you must break the salt (acidify) before running RP-HPLC, or the amine will cause peak shape issues.

Q: What is the specific storage recommendation? A: Store the solid at 2-8°C , protected from light and moisture. For solutions, prepare fresh daily. If storage is required, freeze at -20°C in ACN/Water (no acid/base added).

References

  • PubChem. (n.d.). 2-Hydroxy-2-(thiophen-2-yl)acetic acid (Compound Summary). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Chromatography Online. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-Hydroxy-2-(thiophen-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Target Molecule: 2-Hydroxy-2-(thiophen-2-yl)acetic acid (also known as 2-thienylglycolic acid).[1] CAS: 5138-86-3 Primary Application: Key chiral intermediate for the synthesis of platelet aggregation inhibitors, specifically Clopidogrel (Plavix) and related P2Y12 antagonists.

The synthesis of this alpha-hydroxy acid is deceptively simple but fraught with stability issues due to the electron-rich nature of the thiophene ring. The industrial standard route involves the Friedel-Crafts condensation of thiophene with glyoxylic acid . However, this route competes directly with bis-alkylation and polymerization pathways.

This guide addresses the specific side products generated during this synthesis, providing mechanistic insights and troubleshooting protocols to maximize purity.

Critical Impurity Profile (Troubleshooting Guide)

The following table summarizes the Critical Quality Attributes (CQAs) regarding impurities found in the crude reaction mixture.

Impurity NameStructure DescriptionOrigin/MechanismImpact
Impurity A (The "Bis" Adduct) Bis(thiophen-2-yl)acetic acid Over-alkylation: The target hydroxy acid dehydrates under acidic conditions to form a carbocation, which attacks a second thiophene molecule.Major yield loss; difficult to separate via crystallization due to solubility similarities.
Impurity B (The "Keto" Acid) 2-Thiopheneglyoxylic acid Oxidation: Oxidation of the secondary alcohol or incomplete reduction (if synthesized via the keto-acid route).Downstream redox activity; potential mutagenic alerts.
Impurity C (Regioisomer) 2-Hydroxy-2-(thiophen-3-yl)acetic acid Mis-directed substitution: Electrophilic attack at the C3 position of thiophene.Isomeric impurity; difficult to separate.
Impurity D (Polymers) Polythiophenes / Tars Acid-catalyzed polymerization: Thiophene rings polymerize in the presence of strong Lewis or Brønsted acids.Darkening of reaction mixture (red/black); filter fouling.
Impurity E (Dimer) Intermolecular Ester Self-esterification: Reaction between the hydroxyl group of one molecule and the carboxyl group of another.Formation of oligomers; usually reversible via hydrolysis.

Mechanistic Pathway & Control Strategy

The following Graphviz diagram illustrates the reaction network. The "Danger Zone" highlights where the process deviates from the target alpha-hydroxy acid into the stable bis-adduct or polymers.

ReactionNetwork cluster_0 Critical Control Point Thiophene Thiophene (Starting Material) Intermediate Sigma Complex Intermediate Thiophene->Intermediate Acid Cat. Polymer IMPURITY D: Thiophene Tars/Polymers Thiophene->Polymer Strong Acid High Temp Glyoxylic Glyoxylic Acid (Electrophile) Glyoxylic->Intermediate Target TARGET: 2-Hydroxy-2-(thiophen-2-yl) acetic acid Intermediate->Target -H+ Cation Benzylic Cation (Activated Species) Target->Cation Dehydration (Excess Acid/Heat) BisProduct IMPURITY A: Bis(thiophen-2-yl)acetic acid Cation->BisProduct + Thiophene

Caption: Reaction network showing the competitive pathway between the target alpha-hydroxy acid and the parasitic formation of the Bis-thienyl impurity.

Troubleshooting FAQs

Q1: My reaction mixture turned black and viscous. What happened?

Diagnosis: Uncontrolled Polymerization. Mechanism: Thiophene is highly sensitive to protonation. If the glyoxylic acid is added too quickly or if the temperature spikes, the acid catalyst (e.g., H₂SO₄ or HCl) will initiate cationic polymerization of the thiophene ring itself rather than the condensation reaction. Corrective Action:

  • Temperature Control: Maintain reaction temperature strictly between 0°C and 10°C during addition.

  • Addition Order: Add the glyoxylic acid solution dropwise to the thiophene/acid mixture, or inversely, add the acid catalyst slowly to the thiophene/glyoxylic mixture. Never dump reagents.

  • Catalyst Choice: Switch from concentrated H₂SO₄ to 70% HClO₄ (perchloric acid) or use a biphasic system with a Phase Transfer Catalyst (PTC) to moderate the reaction rate.

Q2: HPLC shows a large peak at RRT 1.4 that grows over time. How do I stop it?

Diagnosis: Formation of Bis(thiophen-2-yl)acetic acid . Mechanism: This is the thermodynamic sink of the reaction. The target molecule (the alcohol) is a benzyl-like alcohol. In the presence of acid, it is in equilibrium with a stabilized carbocation. If excess thiophene is present, this cation acts as an electrophile, attacking another thiophene ring. Corrective Action:

  • Stoichiometry: Do not use a large excess of thiophene. Use a slight excess of glyoxylic acid (1.1 equiv) to starve the "Bis" pathway.

  • Quench Timing: The reaction is under kinetic control. Monitor by HPLC and quench immediately upon consumption of thiophene. Do not let it stir "overnight" as the equilibrium will shift toward the Bis-product.

Q3: I am detecting the 3-thienyl isomer (Impurity C). Can I remove it?

Diagnosis: Regioisomer contamination. Context: Thiophene directs electrophilic substitution primarily to the C2 (alpha) position. However, C3 substitution occurs at a ratio of roughly 100:1 to 50:1 depending on temperature. Corrective Action:

  • Purification: The 3-isomer is difficult to remove chemically. It is best removed via recrystallization of the final product from water or dichloroethane. The 2-isomer is generally less soluble in cold water than the 3-isomer.

  • Process Parameter: Lower reaction temperatures favor the kinetic C2 product.

Q4: The product color is pink/red even after workup.

Diagnosis: Trace oligomers or oxidation products. Corrective Action:

  • Activated Carbon: Treat the aqueous salt solution (before final acidification) with activated charcoal (5% w/w) at 50°C for 30 minutes. This effectively removes the high-molecular-weight colored oligomers.

Optimized Experimental Protocol

This protocol is designed to minimize the "Bis" impurity and polymerization.

Reagents:

  • Thiophene (1.0 equiv)

  • Glyoxylic acid monohydrate (1.2 equiv) — Excess prevents bis-alkylation

  • Acetic Acid (Solvent)

  • Concentrated HCl (Catalyst)

Procedure:

  • Preparation: Dissolve Glyoxylic acid monohydrate (11.0 g, 120 mmol) in Glacial Acetic Acid (30 mL).

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Add Thiophene (8.4 g, 100 mmol) in one portion (thiophene is stable in acetic acid without strong mineral acid).

  • Catalysis (Critical Step): Add Conc. HCl (10 mL) dropwise over 30 minutes, maintaining internal temperature <10°C.

    • Why? Slow acid addition prevents localized hot spots that trigger polymerization.

  • Reaction: Stir at room temperature (20–25°C) for 6–8 hours.

    • Monitor: Check HPLC. Stop when Thiophene < 1%. If "Bis" impurity > 3%, quench immediately.

  • Workup: Pour mixture into ice water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification (Impurity Removal):

    • Wash organics with sat. NaHCO₃ (extracts the acid into the aqueous phase).

    • Discard organic layer (contains neutral thiophene polymers and non-acidic impurities).

    • Acidify the aqueous layer to pH 1 with dilute H₂SO₄.

    • Extract back into Ethyl Acetate, dry over MgSO₄, and evaporate.

  • Crystallization: Recrystallize from Toluene/Heptane to remove trace regioisomers.

References

  • Clopidogrel Synthesis Overview

    • Title: Synthesis of Clopidogrel and its Intermediates.[2][3]

    • Source: ResearchG
    • URL:

  • Thiophene Reactivity & Friedel-Crafts

    • Title: Heterocyclic alpha-oxoesters: Synthesis and Chemical Transform
    • Source: Chimica Italiana.
    • URL:

  • Impurity Characterization (Bis-thienyl derivatives)

    • Title: 2-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-2,2-di(thiophen-2-yl)acetic Acid (Impurity Standard).[4]

    • Source: Pharmaffiliates.[3]

    • URL:

  • General Thiophene Chemistry

    • Title: Thiophene-2-acetic acid and derivatives properties.[5][1][4][6][7]

    • Source: PubChem.[7]

    • URL:

Sources

Technical Support Center: Synthesis of 2-Hydroxy-2-(thiophen-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical optimization for the synthesis of 2-Hydroxy-2-(thiophen-2-yl)acetic acid (also known as 2-Thienylglycolic acid or


-Hydroxy-2-thiopheneacetic acid ).

Note on Specificity: This guide focuses on the Mono-thienyl derivative. This is distinct from the Di-thienyl analog (Scopine ester intermediate for Tiotropium), although the chemistry shares mechanistic overlaps.

Part 1: Executive Summary & Route Selection

Objective: Maximize yield (>85%) and purity (>98%) while suppressing the formation of the common bis-thienyl impurity.

The "Golden Path" Protocol

While direct condensation (Thiophene + Glyoxylic acid) is common for benzene derivatives (Mandelic acid), thiophene is too electron-rich, leading to over-reaction and polymerization.

Recommended Route: Friedel-Crafts Acylation followed by Reduction. This stepwise approach locks the stoichiometry, preventing the formation of the bis-thienyl byproduct.

  • Acylation: Thiophene + Ethyl Chlorooxoacetate

    
     Ethyl 2-thienylglyoxylate.
    
  • Reduction: Ethyl 2-thienylglyoxylate

    
     Ethyl 2-thienylglycolate.
    
  • Hydrolysis: Ethyl 2-thienylglycolate

    
    2-Hydroxy-2-(thiophen-2-yl)acetic acid .
    

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-thienylglyoxylate

Control Point: Temperature management is critical to prevent polymerization of the thiophene ring.

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, mechanical stirrer.
    
  • Reagents:

    • Thiophene (1.0 eq)

    • Ethyl Chlorooxoacetate (1.1 eq) - Excess ensures complete consumption of thiophene.

    • 
       (Anhydrous, 1.2 eq)
      
    • Solvent: Dichloromethane (DCM) or Nitromethane.

  • Procedure:

    • Cool DCM solution of Ethyl Chlorooxoacetate to

      
      .
      
    • Add

      
       portion-wise (Exothermic!). Stir until dissolved.
      
    • Add Thiophene dropwise over 30 mins, maintaining internal temp

      
      .
      
    • Critical: Do not allow temp to rise above

      
       during addition to avoid tar formation.
      
    • Stir at

      
       for 2 hours.
      
    • Quench: Pour slowly onto crushed ice/HCl mixture. Extract with DCM.[1]

  • Yield Check: Target >90% conversion to the keto-ester.

Step 2 & 3: Reduction and Hydrolysis

Control Point: Mild hydrolysis prevents decarboxylation or racemization (if chiral synthesis is intended later).

  • Reduction:

    • Dissolve Keto-ester in Ethanol (

      
      ).
      
    • Add

      
       (0.6 eq) portion-wise.
      
    • Stir 1 hour. Quench with Acetone (destroys excess hydride).

  • Hydrolysis:

    • Add aqueous LiOH (1.5 eq) directly to the reaction mixture.

    • Stir at room temperature (Do not reflux; heat promotes decomposition).

    • Workup: Evaporate Ethanol. Wash aqueous layer with Ether (removes neutral impurities). Acidify aqueous layer to pH 2 with 1M HCl. Extract with Ethyl Acetate.

  • Purification:

    • Recrystallize from Toluene/Heptane or pure Water (if solubility allows).

Part 3: Troubleshooting Guide (Q&A)

Q1: Why is my yield low (<50%) using the Glyoxylic Acid method?

Diagnosis: You are likely forming the 2,2-Dithienyl acetic acid impurity. Mechanism: Thiophene is significantly more nucleophilic than benzene. In the presence of strong acid (H2SO4), the product alcohol (2-thienylglycolic acid) acts as an electrophile and reacts with a second molecule of thiophene. Solution: Switch to the Ethyl Chlorooxoacetate route described above. If you must use glyoxylic acid, use a massive excess of thiophene (10 equivalents) to statistically favor the mono-product, but this requires tedious recycling of thiophene.

Q2: I see a dark "tar" in my reaction flask. What is it?

Diagnosis: Polymerization of Thiophene. Cause: Acid-catalyzed cationic polymerization occurs if the reaction temperature spikes or if the Lewis Acid (


) is too concentrated locally.
Fix: 
  • Dilute the reaction (0.5 M concentration max).

  • Improve stirring (Mechanical vs Magnetic).

  • Strict Temperature Control: Keep addition at

    
    .
    
Q3: My product is decarboxylating during workup.

Diagnosis: 2-Thienylglycolic acid is an


-hydroxy acid connected to an electron-rich ring, making it prone to decarboxylation under thermal stress or strong acid.
Fix: 
  • Avoid distillation.

  • Acidify with dilute HCl (1N) rather than conc. H2SO4.[2]

  • Keep workup temperatures

    
    .
    
Q4: How do I remove the inorganic salts after Hydrolysis?

Diagnosis: Aluminum salts (from Step 1) or Boron salts (from Step 2) carrying over. Fix:

  • Ensure the Step 1 quench (Ice/HCl) is vigorous and the organic layer is washed thoroughly with brine.

  • In Step 3, the product is in the organic layer (Ethyl Acetate) after acidification; salts remain in the water. Dry the organic layer with

    
     rigorously.
    

Part 4: Data & Visualization

Quantitative Comparison of Synthetic Routes
MetricDirect Condensation (Glyoxylic Acid)Friedel-Crafts + Reduction (Recommended)Cyanohydrin Route
Yield (Mono) 30 - 45%85 - 92% 60 - 75%
Major Impurity Di-thienyl byproductUnreacted Keto-esterAmide/Polymer
Reaction Safety HighModerate (Exothermic)Low (HCN/Cyanide)
Scalability Poor (Purification difficult)Excellent Moderate
Reaction Pathway & Decision Tree

G Start Start: Thiophene RouteA Route A: Glyoxylic Acid (Direct Condensation) Start->RouteA Acid Catalyst RouteB Route B: Ethyl Chlorooxoacetate (Friedel-Crafts) Start->RouteB AlCl3, 0°C Impurity Risk: Bis-Thienyl Impurity (Low Yield) RouteA->Impurity Over-reaction Product Target: 2-Hydroxy-2-(thiophen-2-yl)acetic acid RouteA->Product Low Selectivity Intermediate Intermediate: Ethyl 2-thienylglyoxylate RouteB->Intermediate High Selectivity Reduction Step 2: NaBH4 Reduction Intermediate->Reduction Hydrolysis Step 3: LiOH Hydrolysis Reduction->Hydrolysis Hydrolysis->Product High Yield

Caption: Comparative workflow showing the high-selectivity pathway (Green) versus the low-yield direct condensation pathway (Red).

Part 5: References

  • Friedel-Crafts Acylation of Thiophene:

    • Source: Standard organic synthesis protocols for thiophene derivatives confirm the high regioselectivity of acylation at the 2-position using

      
       and oxalyl derivatives.
      
    • Citation: Feldkamp, R. F., & Faust, J. A. (1949).[3] "Alkamine Esters of Phenyl-2-thienylacetic Acid and Phenyl-2-thienylglycolic Acid."[3] Journal of the American Chemical Society.[3][4] Link

  • Synthesis of 2-Thienylglyoxylic Acid (Precursor):

    • Source: US Patent 2953565A describes the preparation of 2-thienylglyoxylic acid via the ethyl ester and subsequent hydrolysis/reduction steps.

    • Citation: "Pyrimidyl, imidazolyl and diazepinyl acetals and glycolates." US Patent 2953565A. Link

  • Optimization of Thiophene Glyoxylic Acid Synthesis:

    • Source: CN110590736A discusses the oxidation and purification of thiophene glyoxylic acid, highlighting the importance of pH control during isolation to maximize yield.

    • Citation: "Synthesis method of 2-thiophene glyoxylic acid." Google Patents. Link

  • Minimizing Di-thienyl Impurities:

    • Source: BenchChem Technical Guide on Di-2-thienylglycolic acid highlights that the bis-product forms readily under uncontrolled conditions, validating the need for the stepwise keto-ester route for the mono product.

    • Citation: "Identifying and minimizing side products in Di-2-thienylglycolic acid reactions." BenchChem.[5] Link

Sources

Validation & Comparative

2-Hydroxy-2-(thiophen-2-yl)acetic acid vs. mandelic acid in chemical reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Hydroxy-2-(thiophen-2-yl)acetic acid (also known as 2-thienylglycolic acid) and Mandelic acid (2-hydroxy-2-phenylacetic acid). It is designed for researchers in medicinal chemistry and process development, focusing on bioisosteric replacement, reactivity profiles, and synthetic utility.

Executive Summary

Mandelic acid is a benchmark aromatic


-hydroxy acid (AHA) used extensively as a chiral resolving agent, skin care active, and pharmaceutical intermediate (e.g., Homatropine).
2-Hydroxy-2-(thiophen-2-yl)acetic acid  is its thiophene bioisostere. While structurally similar, the thiophene ring confers higher acidity, distinct lipophilicity, and unique reactivity (susceptibility to Electrophilic Aromatic Substitution). It serves as a critical scaffold in the synthesis of anticholinergic bronchodilators (e.g., Tiotropium precursors).
Part 1: Physicochemical Profile & Bioisosterism

The substitution of a phenyl ring (Mandelic) with a thiophene ring (Thienylglycolic) is a classic example of bioisosterism. The thiophene ring is electron-rich yet inductively electron-withdrawing relative to the alkyl chain, influencing the acidity of the carboxylic head group.

1.1 Comparative Data Table
PropertyMandelic Acid2-Hydroxy-2-(thiophen-2-yl)acetic Acid
Structure Phenyl-based

-hydroxy acid
Thiophene-based

-hydroxy acid
Formula


MW 152.15 g/mol 158.18 g/mol
pKa (25°C) 3.41~3.0 – 3.2 (Predicted)*
LogP 0.62~0.85 (More Lipophilic)
Electronic Nature Benzenoid (Resonance stabilized)Electron-rich (

-excessive), Inductively withdrawing (-I)
Key Reactivity Stable to oxidation; moderate EASHigh EAS reactivity; S-oxidation risk

*Note on Acidity: Thiophene exerts a stronger -I (inductive) effect than benzene. Just as 2-thiopheneacetic acid (pKa 3.96) is more acidic than phenylacetic acid (pKa 4.31), the thienylglycolic analog is more acidic than mandelic acid.

1.2 Bioisosteric Implications
  • Steric Fit: The thiophene ring is 5-membered but approximates the steric bulk of the 6-membered phenyl ring due to the larger Van der Waals radius of the sulfur atom.

  • Lipophilicity: The thienyl analog is slightly more lipophilic, potentially improving membrane permeability in drug candidates.

  • Metabolism: The phenyl ring is typically metabolized via hydroxylation (CYP450). The thiophene ring is prone to S-oxidation (forming reactive sulfoxides/sulfones) or ring opening, which can be a toxicity liability or a metabolic soft spot depending on design.

Part 2: Chemical Reactivity Profile
2.1 Electrophilic Aromatic Substitution (EAS)

This is the most significant differentiator.

  • Mandelic Acid: The phenyl ring is deactivated by the electron-withdrawing

    
    -hydroxy acid group. Nitration or halogenation requires harsh conditions.
    
  • Thienylglycolic Acid: The thiophene ring is

    
    -excessive (super-aromatic). Despite the withdrawing side chain, it remains highly reactive toward EAS.
    
    • Risk: Acid-catalyzed esterifications can lead to side reactions (polymerization or substitution) on the thiophene ring if not carefully controlled.

    • Opportunity: Easy functionalization at the C-5 position (e.g., chlorination) to generate derivatives.

2.2 Desulfurization (Raney Nickel)

A unique transformation for the thienyl analog is reductive desulfurization using Raney Nickel.

  • Reaction: 2-Hydroxy-2-(thiophen-2-yl)acetic acid

    
     2-Hydroxyhexanoic acid derivatives.
    
  • Utility: This allows the thiophene ring to act as a "masked" alkyl chain during complex synthesis, a strategy not possible with mandelic acid.

Part 3: Synthetic Pathways & Experimental Protocols

While Mandelic acid is typically sourced from the hydrolysis of mandelonitrile (from benzaldehyde), the thienyl analog requires specific handling to avoid ring degradation.

3.1 Synthesis Visualization

The following diagram compares the standard synthetic routes for both acids.

SynthesisComparison Benzaldehyde Benzaldehyde Mandelonitrile Mandelonitrile Benzaldehyde->Mandelonitrile HCN / NaCN Thiophene2Carb 2-Thiophenecarboxaldehyde ThienylCyanohydrin 2-Thienyl Cyanohydrin Thiophene2Carb->ThienylCyanohydrin HCN / NaCN Mandelic Mandelic Acid Mandelonitrile->Mandelic HCl (Hydrolysis) ThienylGlycolic 2-Thienylglycolic Acid ThienylCyanohydrin->ThienylGlycolic Nitrilase (Biocatalytic) ThienylCyanohydrin->ThienylGlycolic HCl (Chemical)

Caption: Comparative synthesis. Note the preference for Biocatalytic (Nitrilase) hydrolysis for the Thienyl analog to avoid acid-catalyzed degradation of the thiophene ring.

3.2 Experimental Protocol: Nitrilase-Mediated Synthesis

Context: Chemical hydrolysis of thiophene cyanohydrins often results in "tarry" byproducts due to the acid-sensitivity of the thiophene ring. Biocatalytic hydrolysis is the superior, field-proven method for high yield and enantiopurity.

Objective: Synthesis of (R)-2-Hydroxy-2-(thiophen-2-yl)acetic acid.

Reagents:

  • 2-Thiophenecarboxaldehyde

  • Sodium Cyanide (NaCN)

  • Nitrilase Enzyme (e.g., Nitrilase I from Alcaligenes faecalis)

  • Buffer (Phosphate, pH 7.5)

Step-by-Step Protocol:

  • Cyanohydrin Formation:

    • Dissolve 2-thiophenecarboxaldehyde (10 mmol) in MeOH/Water (1:1).

    • Add NaCN (1.2 eq) slowly at 0°C. Stir for 2 hours.

    • Caution: Perform in a well-ventilated fume hood with cyanide sensors.

  • Enzymatic Hydrolysis:

    • Dilute the crude cyanohydrin reaction mixture with Potassium Phosphate buffer (50 mM, pH 7.5).

    • Add Nitrilase enzyme preparation (approx. 10 U/mmol substrate).

    • Incubate at 30°C with gentle shaking (150 rpm).

  • Monitoring:

    • Monitor consumption of nitrile by HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

    • Reaction is typically complete in 6–12 hours.

  • Workup:

    • Acidify reaction mixture to pH 2.0 using 1M HCl.

    • Extract immediately with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over

      
       and concentrate
      
    • Purification: Recrystallize from Toluene/Hexane.

Yield: Typically >85%.[1][2][3] ee: >98% (Enantiomeric Excess).

Part 4: Pharmaceutical Applications[2][5][6][7][8][9]
4.1 Anticholinergic Bronchodilators

While Mandelic acid is the precursor for Homatropine (muscarinic antagonist), the thienyl scaffold is crucial for modern, high-potency antagonists like Tiotropium Bromide and Aclidinium Bromide .

  • Distinction: These drugs often utilize the Di-(2-thienyl)glycolic acid moiety (two thiophene rings). However, the mono-thienyl analog described here is the fundamental building block for structure-activity relationship (SAR) studies comparing phenyl vs. thienyl binding affinity.

  • Mechanism: The thiophene rings provide strong

    
    -
    
    
    
    interactions with the aromatic cage of the muscarinic receptor, often resulting in higher affinity than the corresponding phenyl analogs.
4.2 Chiral Resolution

Mandelic acid is a standard resolving agent for amines. The thienyl analog can also be used but is more expensive.

  • Usage: 2-Thienylglycolic acid is typically the target of resolution (to obtain pure enantiomers for drug synthesis) rather than the agent.

  • Method: Resolution is achieved via diastereomeric salt formation with (R)-(+)-1-Phenylethylamine or Cinchonidine .

References
  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Acidity of Thiophene Derivatives: Cepeda, E. A., et al. (2009). Acidity constants of some thiophene derivatives in water and acetonitrile. Journal of Chemical & Engineering Data, 54(5), 1563–1568. Link

  • Nitrilase Synthesis Protocol: DeSantis, G., et al. (2002). Creation of a productive, highly enantioselective nitrilase through gene site saturation mutagenesis (GSSM). Journal of the American Chemical Society, 124(31), 9024-9025. Link

  • Anticholinergic SAR: Moulton, W. W., et al. (1959). Antispasmodics. Derivatives of 2-Thienylglycolic Acid.[4][5][6][7][8] Journal of the American Chemical Society, 81(16), 4381-4383. Link

  • Mandelic Acid Properties: Merck Index Online. Mandelic Acid Monograph. Link

Sources

comparative analysis of 2-Hydroxy-2-(thiophen-2-yl)acetic acid and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of anticholinergic and antithrombotic drug design, 2-Hydroxy-2-(thiophen-2-yl)acetic acid (also known as 2-Thienylglycolic acid ) represents a critical bioisostere of Mandelic acid. While the phenyl ring of Mandelic acid has historically been the default scaffold for muscarinic antagonists, the thiophene analog offers distinct electronic and metabolic advantages.

This guide provides a technical comparison of the 2-thienyl scaffold against its phenyl (Mandelic) and 3-thienyl analogs. It details the "Thiophene Effect" on pharmacokinetics and establishes a validated Enzymatic Kinetic Resolution protocol for generating high-purity enantiomers—a prerequisite for regulatory compliance in chiral drug development.

Part 1: Chemical Profile & Bioisosteric Rationale[1]

The substitution of a benzene ring (Mandelic acid) with a thiophene ring (Thienylglycolic acid) is not merely a steric replacement; it fundamentally alters the molecular electrostatic potential (MEP) and metabolic liability of the drug candidate.

Comparative Properties Table[2]
Feature2-Thienylglycolic Acid Mandelic Acid (Phenyl) 3-Thienylglycolic Acid
CAS Number 5836-23-790-64-222098-20-0
Structure 5-membered Heterocycle (S)6-membered Carbocycle5-membered Heterocycle (S)
Electronic Character

-Excessive (Electron Rich)

-Neutral

-Excessive
Lipophilicity (LogP) ~0.9 - 1.1~0.6 - 0.8~0.9 - 1.1
Metabolic Liability S-oxidation / Ring openingPara-hydroxylationS-oxidation
Steric Bulk Slightly smaller than phenylStandard ReferenceSimilar to 2-Thienyl
Key Application Tiotropium/Aclidinium precursorsHomatropine/OxybutyninResearch Analogs
The "Thiophene Effect" in Pharmacology

The thiophene ring is a classic bioisostere for benzene.[1] However, two critical factors distinguish the 2-thienyl analog:

  • Electron Density: Thiophene is electron-rich (

    
    -excessive). This often increases binding affinity (
    
    
    
    ) for cationic receptor sites (e.g., muscarinic M3 receptors) compared to the neutral benzene ring.
  • Metabolic Switching: Benzene rings are prone to CYP450-mediated oxidation at the para-position. Thiophene rings block this specific pathway, though they introduce potential S-oxidation. In many anticholinergics, the thiophene analog shows superior half-life (

    
    ) profiles.
    
Structural Logic Diagram

The following diagram illustrates the bioisosteric relationship and the functional impact of the thiophene substitution.

Bioisosterism Mandelic Mandelic Acid (Benzene Scaffold) Thienyl 2-Thienylglycolic Acid (Thiophene Scaffold) Mandelic->Thienyl Bioisosteric Replacement Effect Pharmacological Impact: 1. Increased Pi-Cation Interaction 2. Altered Metabolic Route (No p-Hydroxylation) Thienyl->Effect Electronic Modulation Drug Target Application: Muscarinic Antagonists (e.g., Tiotropium precursors) Effect->Drug Optimized Efficacy

Caption: Bioisosteric replacement of the phenyl ring with thiophene alters electronic properties, enhancing receptor binding and modifying metabolic stability.[2][3]

Part 2: Synthetic Routes & Process Efficiency

Synthesizing the chiral 2-thienylglycolic acid scaffold presents a challenge: classical chemical synthesis yields a racemate. For pharmaceutical applications, the (R)-enantiomer is typically the eutomer (active form).

Route Comparison
  • Route A: Chemical Synthesis (Grignard)

    • Mechanism:[4][5] Reaction of 2-thienylmagnesium bromide with diethyl oxalate.

    • Drawback: Produces a 50:50 racemate. Requires chiral HPLC or diastereomeric salt crystallization (low yield, <35%) to resolve.

  • Route B: Enzymatic Kinetic Resolution (Recommended)

    • Mechanism:[4][5] Lipase-catalyzed transesterification of the racemic ester.[4]

    • Advantage:[6][5][7][8] High Enantiomeric Excess (

      
      ), mild conditions, and reusable catalyst.
      
Enzymatic Workflow Diagram

This workflow visualizes the recommended biocatalytic route for scaling up the chiral intermediate.

EnzymaticResolution Racemate Racemic Methyl 2-thienylglycolate (Substrate) Reaction Kinetic Resolution (Transesterification) Solvent: MTBE, 30°C Racemate->Reaction Enzyme Biocatalyst: Lipase PS-IM (Burkholderia cepacia) + Vinyl Acetate (Acyl Donor) Enzyme->Reaction ProductS (S)-Acetate Ester (Acylated Product) Reaction->ProductS Fast Reaction ProductR (R)-Alcohol (Unreacted Substrate) Reaction->ProductR Slow Reaction Purification Separation: Column Chromatography or Acid/Base Extraction ProductS->Purification ProductR->Purification

Caption: Kinetic resolution workflow using Lipase PS-IM to separate the racemic thienylglycolate into (S)-acetate and pure (R)-alcohol.

Part 3: Experimental Protocol (Self-Validating)

The following protocol describes the Enzymatic Kinetic Resolution of methyl 2-hydroxy-2-(thiophen-2-yl)acetate. This method is superior to chemical resolution due to its reproducibility and scalability.

Materials & Reagents[6][9]
  • Substrate: Racemic methyl 2-hydroxy-2-(thiophen-2-yl)acetate (Synthesized via Grignard).

  • Enzyme: Lipase PS-IM (Immobilized Burkholderia cepacia lipase) or CAL-B (Novozym 435). Note: Lipase PS is often preferred for bulky aromatic glycolates.

  • Acyl Donor: Vinyl acetate (activates the reaction via irreversible tautomerization).

  • Solvent: Methyl tert-butyl ether (MTBE) - Anhydrous.

Step-by-Step Methodology

Step 1: Substrate Preparation Dissolve 10.0 g (approx. 58 mmol) of racemic methyl 2-hydroxy-2-(thiophen-2-yl)acetate in 100 mL of anhydrous MTBE.

  • Checkpoint: Ensure the solution is clear. Water content >0.1% can lead to non-specific hydrolysis, lowering

    
    .
    

Step 2: Biocatalysis Initiation Add 3.0 equivalents of Vinyl Acetate (16.1 mL) to the solution. Subsequently, add 1.0 g of Immobilized Lipase PS (10% w/w relative to substrate).

  • Causality: Vinyl acetate is used because the byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium forward irreversibly.

Step 3: Incubation & Monitoring Incubate the mixture at 30°C with orbital shaking (200 rpm).

  • Validation: Monitor reaction progress via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).

  • Stop Condition: Terminate reaction when conversion reaches exactly 50% (typically 24-48 hours).

Step 4: Termination & Filtration Filter the reaction mixture through a Celite pad to remove the immobilized enzyme. Wash the pad with MTBE (2 x 20 mL).

  • Note: The enzyme can often be recycled 3-5 times with minimal activity loss.[4]

Step 5: Purification Concentrate the filtrate under reduced pressure. The residue contains the (S)-acetylated ester and the (R)-free alcohol .

  • Separation: Use Flash Column Chromatography (Silica gel).

    • Eluent A (5% EtOAc/Hexane) elutes the (S)-acetate (less polar).

    • Eluent B (30% EtOAc/Hexane) elutes the target (R)-alcohol (more polar).

Analytical Validation
  • HPLC Method: Chiralcel OD-H, Flow 1.0 mL/min, 254 nm.

  • Expected Results:

    • (R)-Alcohol:

      
      [4][9]
      
    • (S)-Acetate:

      
      [9]
      

Part 4: Conclusion

For researchers developing next-generation muscarinic antagonists, 2-Hydroxy-2-(thiophen-2-yl)acetic acid offers a superior bioisosteric profile to Mandelic acid, providing enhanced receptor affinity and distinct metabolic stability. While chemical synthesis routes are inefficient, the Lipase-mediated kinetic resolution outlined above provides a robust, scalable pathway to access the enantiopure (R)-isomer required for high-affinity drug candidates.

References

  • Bioisosteric Principles: BenchChem. (2025).[1][5] Comparative study of thiophene versus benzene bioisosteres in drug design. Link

  • Enzymatic Resolution (General): Patel, R. N. (2008). Biocatalysis for synthesis of chiral pharmaceutical intermediates. In Biocatalysis in the Pharmaceutical and Biotechnology Industries. CRC Press.
  • Lipase Specificity: Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron. Link

  • Thiophene Synthesis: Google Patents. (2016). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.[7] Link

  • Mandelic Acid Properties: National Center for Biotechnology Information. (2023).[10] PubChem Compound Summary for CID 1292, Mandelic acid. Link

Sources

An Investigational Guide to the Antimicrobial Activity of 2-Hydroxy-2-(thiophen-2-yl)acetic Acid Compared to Known Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiophene-containing compounds have emerged as a promising class of molecules with diverse biological activities, including significant antimicrobial potential.[1][2][3] This guide provides a comprehensive framework for the investigation of the antimicrobial properties of a specific thiophene derivative, 2-Hydroxy-2-(thiophen-2-yl)acetic acid, and objectively compares its potential efficacy with established antibiotics.

While direct experimental data on the antimicrobial activity of 2-Hydroxy-2-(thiophen-2-yl)acetic acid is not yet publicly available, this document serves as a detailed investigational protocol. It outlines the standardized methodologies required to assess its activity and provides the necessary comparative data for benchmark antibiotics to facilitate a thorough evaluation.

Introduction: The Rationale for Investigating Thiophene Derivatives

The thiophene ring is a key structural motif in a multitude of medicinally important compounds.[4] Its presence can significantly modulate the biological activity of a molecule, often enhancing its therapeutic efficacy. Numerous studies have demonstrated the broad-spectrum antibacterial and antifungal activities of various thiophene derivatives, making them a focal point in the search for new anti-infective agents.[1][2][3] The unique structural features of 2-Hydroxy-2-(thiophen-2-yl)acetic acid, combining a thiophene moiety with a glycolic acid backbone, present an intriguing candidate for antimicrobial screening.

Profile of the Investigational Compound: 2-Hydroxy-2-(thiophen-2-yl)acetic Acid

PropertyValue
Chemical Formula C₁₀H₈O₃S₂
Molecular Weight 240.30 g/mol
Structure

CAS Number 4746-63-8

Comparative Antimicrobial Activity: A Framework for Evaluation

To ascertain the antimicrobial potential of 2-Hydroxy-2-(thiophen-2-yl)acetic acid, its activity must be quantitatively compared against a panel of clinically relevant microorganisms and benchmarked against widely used antibiotics. The following tables provide established Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for standard antibiotics. These values will serve as the comparative basis for the experimental results obtained for the investigational compound.

Minimum Inhibitory Concentration (MIC) Data for Common Antibiotics (µg/mL)
MicroorganismAmpicillinCiprofloxacinGentamicin
Staphylococcus aureus0.6 - 1[5]--
Escherichia coli4[5]--
Pseudomonas aeruginosa--0.5 - 4
Zone of Inhibition Data for Common Antibiotics (mm)
MicroorganismAntibiotic (Disk Potency)Zone Diameter (Susceptible)
Staphylococcus aureusAmpicillin (10 µg)≥ 29[6]
Escherichia coliCiprofloxacin (5 µg)≥ 21[6]
Pseudomonas aeruginosaGentamicin (10 µg)≥ 15

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on the standards set by the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure the generation of reproducible and reliable data.

Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of a compound and is a valuable primary screening tool.

Caption: Kirby-Bauer Disk Diffusion Experimental Workflow.

  • Preparation of Media: Prepare Mueller-Hinton agar according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely.

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour culture. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Application of Disks: Aseptically apply paper disks (6 mm diameter) impregnated with a known concentration of 2-Hydroxy-2-(thiophen-2-yl)acetic acid onto the inoculated agar surface. Concurrently, apply disks containing standard antibiotics (e.g., ampicillin, ciprofloxacin, gentamicin) as positive controls and a disk impregnated with the solvent used to dissolve the test compound as a negative control.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zones of complete inhibition around each disk to the nearest millimeter. Compare the zone diameters of the test compound to those of the standard antibiotics.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Caption: Broth Microdilution MIC Determination Workflow.

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of 2-Hydroxy-2-(thiophen-2-yl)acetic acid in a suitable solvent. Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. Prepare parallel dilutions for standard antibiotics.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the Kirby-Bauer assay. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.

  • Controls: Include a positive control well containing only broth and the inoculum (to ensure bacterial growth) and a negative control well containing only broth (to check for sterility).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Discussion and Future Directions

The outlined experimental framework provides a robust and standardized approach to evaluating the antimicrobial potential of 2-Hydroxy-2-(thiophen-2-yl)acetic acid. The discovery of significant in vitro activity against a range of pathogenic bacteria would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating how the compound exerts its antimicrobial effect.

  • Toxicity and Safety Profiling: Assessing its potential for therapeutic use in preclinical models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize antimicrobial potency and pharmacokinetic properties.

The exploration of novel chemical scaffolds like thiophene derivatives is a critical endeavor in the ongoing battle against antimicrobial resistance. The systematic investigation of compounds such as 2-Hydroxy-2-(thiophen-2-yl)acetic acid holds the promise of identifying new leads for the development of the next generation of antimicrobial drugs.

References

  • Frontiers in Microbiology. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • Mishra, S., et al. (2018). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics.
  • Ogbodo, J. O., et al. (2024).
  • Patel, S., et al. (2021). Ampicillin. In: StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. (2021). Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation. [Link]

  • ResearchGate. (n.d.). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different...[Link]

  • ACS Publications. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. [Link]

  • Frontiers. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

  • Springer. (2012). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. [Link]

  • ResearchGate. (2013). Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines. [Link]

  • Cooper, C. R., Jr. (2019). Disk Diffusion Zone Diameter Chart. [Link]

Sources

spectroscopic comparison of 2-Hydroxy-2-(thiophen-2-yl)acetic acid and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Profiling of 2-Hydroxy-2-(thiophen-2-yl)acetic Acid: A Bioisosteric Comparison Guide

Executive Summary: The Thiophene Advantage in Drug Design

2-Hydroxy-2-(thiophen-2-yl)acetic acid (also known as 2-Thienylglycolic Acid ) is a critical building block in medicinal chemistry, serving as the thiophene bioisostere of the widely used Mandelic Acid (Phenylglycolic Acid).

In drug development, replacing a phenyl ring (Mandelic Acid) with a thiophene ring (Thienylglycolic Acid) is a strategic modification used to:

  • Alter Metabolic Stability: Thiophene rings are often metabolized differently than benzene rings, potentially reducing toxicity or extending half-life.

  • Modulate Lipophilicity: Thiophene is slightly more lipophilic and electron-rich than benzene, affecting binding affinity in hydrophobic pockets (e.g., muscarinic receptors).

  • Introduce Electronic Effects: The sulfur atom introduces a dipole and lone-pair interactions not present in the benzene analog.

This guide provides a rigorous spectroscopic comparison between 2-Thienylglycolic Acid and its primary alternative, Mandelic Acid , to assist researchers in validating synthesis and purity during lead optimization.

Comparative Spectroscopic Analysis

The most reliable method for distinguishing 2-Thienylglycolic Acid from Mandelic Acid (and detecting cross-contamination) is


H NMR Spectroscopy . The key diagnostic features are the aromatic proton count  (3 vs. 5) and the chemical shift of the 

-proton
.
Table 1: H NMR Diagnostic Comparison (400 MHz, CD OD)
FeatureMandelic Acid (Phenyl Analog) 2-Thienylglycolic Acid (Target) Diagnostic Significance

-Methine Proton

5.15 – 5.20 ppm (s, 1H)

5.45 – 5.55 ppm (s, 1H)
Primary Indicator. The thiophene ring exerts a slightly stronger deshielding effect on the

-position due to the electronegative sulfur atom and ring current anisotropy.
Aromatic Region

7.30 – 7.50 ppm (m, 5H )

6.90 – 7.40 ppm (m, 3H )
Integration Check. The loss of 2 aromatic protons confirms the thiophene scaffold.
Aromatic Pattern Multiplet (often overlapping)Distinct multiplets: dd at ~7.4 (H5), dd at ~7.1 (H3), dd at ~6.9 (H4)Thiophene protons often resolve better than benzene protons, showing clear coupling constants (

Hz,

Hz).
Exchangeable Protons Broad singlets (COOH, OH)Broad singlets (COOH, OH)Variable. Dependent on solvent and concentration; not diagnostic.
Table 2: Infrared (IR) Spectroscopy Profile
Functional GroupMandelic Acid (

)
2-Thienylglycolic Acid (

)
Notes
O-H Stretch (Alcohol) 3400 – 3200 cm

(broad)
3400 – 3200 cm

(broad)
Indistinguishable. Both show strong H-bonding.
C=O Stretch (Acid) 1710 – 1720 cm

1705 – 1715 cm

Very similar. Thiophene conjugation may slightly lower the frequency.
Aromatic C=C 1600, 1495 cm

1520, 1420 cm

Diagnostic. Thiophene ring breathing modes appear at lower frequencies than benzene.
C-S Stretch Absent700 – 600 cm

(weak)
Specific to the thiophene ring.

Experimental Protocols

Protocol A: Synthesis via Grignard Addition (Self-Validating Workflow)

Objective: Synthesize 2-Thienylglycolic Acid from Thiophene to ensure high purity and avoid "di-thienyl" contamination (a common impurity in commercial sources).

Reagents:

  • Thiophene (1.0 eq)[1]

  • 
    -Butyllithium (1.1 eq, 2.5M in hexanes)
    
  • Diethyl Oxalate (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Lithiation: Cool a solution of Thiophene in anhydrous THF to

    
    C. Add 
    
    
    
    -BuLi dropwise over 30 minutes. Validation: The solution should turn yellow/orange, indicating formation of 2-thienyllithium. Stir for 1 hour.
  • Electrophilic Addition: Cannulate the 2-thienyllithium solution into a pre-cooled (

    
    C) solution of Diethyl Oxalate  in THF. Crucial: Reverse addition (Li into Oxalate) prevents the formation of the di-thienyl ketone byproduct by keeping the oxalate in excess.
    
  • Hydrolysis: Warm to room temperature (RT) and stir for 2 hours. Quench with saturated NH

    
    Cl.[1][2] Extract with Ethyl Acetate.
    
  • Saponification: Treat the crude ethyl ester with 1M NaOH (2.0 eq) at RT for 4 hours. Acidify with 1M HCl to pH 2.

  • Isolation: Extract with Ethyl Acetate, dry over MgSO

    
    , and recrystallize from Benzene/Hexanes.
    
Protocol B: Purity Assessment via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    m).
    
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 235 nm (Thiophene

    
    ) and 254 nm.
    
  • Expected Retention: 2-Thienylglycolic acid elutes earlier than Mandelic acid due to the polarizability of sulfur, but later than simple aliphatic hydroxy acids.

Visualizations

Figure 1: Synthesis & Validation Workflow

This diagram outlines the critical path to isolate the specific mono-thienyl derivative, distinguishing it from the di-thienyl impurity (common in Tiotropium synthesis).

SynthesisWorkflow Start Thiophene (Starting Material) Lithiation Step 1: Lithiation (n-BuLi, -78°C) Generates 2-Li-Thiophene Start->Lithiation Activation Addition Step 2: Reverse Addition (to Diethyl Oxalate) Prevents Di-substitution Lithiation->Addition Electrophilic Attack Intermediate Ethyl 2-thienylglycolate (Ester Intermediate) Addition->Intermediate Quench Hydrolysis Step 3: Saponification (NaOH, then HCl) Intermediate->Hydrolysis Deprotection Impurity Impurity Check: Di-thienyl Analog (Tiotropium Precursor) Intermediate->Impurity If Oxalate Limited Product 2-Thienylglycolic Acid (Target) Hydrolysis->Product Isolation

Caption: Controlled synthesis workflow prioritizing the mono-thienyl product via reverse addition to diethyl oxalate.

Figure 2: Spectroscopic Diagnostic Logic

A decision tree for confirming identity using NMR data.

NMRLogic Sample Unknown Sample (White Solid) H_NMR 1H NMR Analysis (Aromatic Region) Sample->H_NMR Count Proton Integration? H_NMR->Count FiveH 5 Protons (Multiplet 7.3-7.5 ppm) Count->FiveH Benzene Ring ThreeH 3 Protons (Distinct Signals 6.9-7.4 ppm) Count->ThreeH Thiophene Ring Result_Man Identity: Mandelic Acid (Phenyl Analog) FiveH->Result_Man AlphaCheck Check Alpha-Proton Shift ThreeH->AlphaCheck Result_Th Identity: 2-Thienylglycolic Acid (Thiophene Analog) Shift_Th ~5.50 ppm (Deshielded by S) AlphaCheck->Shift_Th Confirms Shift_Man ~5.15 ppm Shift_Th->Result_Th

Caption: NMR decision tree for distinguishing Thienylglycolic acid from Mandelic acid based on aromatic integration and alpha-proton shift.

References

  • BenchChem. Physical and chemical properties of 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid (Di-thienyl analog comparison). Retrieved from

  • National Institutes of Health (NIH). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (NMR data for thienylacetic acid derivatives). Frontiers in Pharmacology. Retrieved from

  • Sigma-Aldrich. 2-Hydroxy-2,2-di(2-thienyl)acetic acid Reference Standard. Retrieved from

  • PubChem. Methyl 2-hydroxy-2-(thiolan-2-yl)acetate (Reduced analog data). Retrieved from

  • Organic Syntheses. Preparation of 2-Hydroxythiophene (Tautomer comparison). Org.[3][4][5][6][7] Synth. 1960, 40,[8] 52. Retrieved from

Sources

Performance Guide: 2-Hydroxy-2-(thiophen-2-yl)acetic acid as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Hydroxy-2-(thiophen-2-yl)acetic acid (also known as 2-Thienylglycolic acid ) as a chiral resolving agent. It is designed for researchers seeking alternatives to standard agents like Mandelic acid for the resolution of racemic amines and amino alcohols.

Executive Summary & Strategic Positioning

2-Hydroxy-2-(thiophen-2-yl)acetic acid is the thiophene bioisostere of Mandelic acid (2-Hydroxy-2-phenylacetic acid). While Mandelic acid is a "gold standard" resolving agent, it does not work for every substrate due to unpredictable crystal lattice energy differences.

The 2-thienyl analog offers a distinct crystallographic profile. The thiophene ring is electron-rich (excess


-electrons) and contains a sulfur atom, introducing different van der Waals dimensions and potential S···O or S···N interactions in the diastereomeric salt lattice. This makes it an essential "break-glass" alternative when Mandelic acid fails to induce crystallization or yields low enantiomeric excess (ee).
Key Application Scope
  • Primary Target: Racemic amines (e.g., 1-phenylethylamine derivatives, amino alcohols).

  • Strategic Use: Component of "Dutch Resolution" screens (using families of structurally related agents to trigger crystallization).[1]

  • Mechanism: Formation of diastereomeric salts followed by fractional crystallization.[1][2][3][4][5][6]

Comparative Analysis: Thienyl vs. Phenyl[7]

The following table contrasts the physicochemical properties of the 2-thienyl analog with the industry-standard Mandelic acid.

Table 1: Physicochemical & Resolving Profile Comparison
Feature(S)-Mandelic Acid (Standard)(S)-2-Thienylglycolic Acid (Alternative)Implication for Resolution
Structure Phenyl ring (

-system)
Thiophene ring (Heteroaromatic, S-containing)Thiophene is slightly smaller; S-atom allows different packing motifs.
Electronic Nature Electron-neutral aromaticElectron-rich (Exceeds benzene)Stronger

-

stacking potential with electron-deficient amines.
Acidity (pKa) ~3.4~3.2 - 3.3 (Estimated)Slightly more acidic due to electron-withdrawing sulfur; forms tighter salts.
Solubility Moderate in water/alcoholsOften higher in alcohols than MandelicUseful when Mandelic salts precipitate too fast (trapping impurities).
Crystal Habit Well-defined prisms/needlesVaries; often forms conglomeratesCan resolve substrates where Mandelic forms oils or amorphous solids.
Cost/Availability Low / High AvailabilityModerate / Specialty ChemicalUse as a secondary screen or for high-value intermediates.

Mechanism of Action: The "Family Approach"

Resolution success relies on the energy difference (


) between the crystal lattices of the two possible diastereomeric salts:
  • n-Salt (Less Soluble):

    
    
    
  • p-Salt (More Soluble):

    
    
    

Replacing the phenyl ring with a thiophene ring alters the lattice energy (


) by changing molecular shape and intermolecular forces. This is the core principle of Dutch Resolution , where mixtures of related agents (Mandelic, 2-Chloromandelic, 2-Thienylglycolic) are used to increase the probability of forming a stable, crystalline n-Salt.
Diagram 1: Logical Workflow of Comparative Resolution

ResolutionLogic cluster_legend Resolution Strategy Start Racemic Amine Target (R/S Mixture) Screen1 Screen 1: Standard Agents (Mandelic Acid, Tartaric Acid) Start->Screen1 Decision1 Crystallization Successful? Screen1->Decision1 Yes Yes Decision1->Yes High ee No No Decision1->No Oil/Low ee Success1 Optimization & Scale-up Fail1 Failure Modes: 1. No crystals (Oil) 2. Low ee (<20%) 3. Gel formation Screen2 Screen 2: Bioisosteric Switch (S)-2-Thienylglycolic Acid Fail1->Screen2 Mechanism Mechanism Change: 1. Altered Pi-Stacking (Thiophene) 2. Modified Solubility Profile 3. New Lattice Energy Minimum Screen2->Mechanism Result Formation of Crystalline Diastereomeric Salt Mechanism->Result Yes->Success1 No->Fail1

Caption: Workflow demonstrating the strategic insertion of 2-Thienylglycolic acid when standard phenyl-based agents fail to induce crystallization.

Experimental Protocol: Resolution of a Racemic Amine

This protocol describes the resolution of a generic phenyl-alkyl amine (e.g., rac-1-phenylethylamine) using (S)-(+)-2-Hydroxy-2-(thiophen-2-yl)acetic acid .

Prerequisites
  • Substrate: 10 mmol Racemic Amine.

  • Agent: 10 mmol (S)-(+)-2-Hydroxy-2-(thiophen-2-yl)acetic acid (1.0 eq).

  • Solvent System: Ethanol (EtOH) or Isopropanol (IPA). Note: Methanol often solubilizes salts too well.

Step-by-Step Methodology
Phase 1: Salt Formation & Crystallization
  • Dissolution: Dissolve 1.58 g (10 mmol) of (S)-2-Thienylglycolic acid in 10 mL of hot absolute Ethanol (60°C).

  • Addition: Add 10 mmol of the racemic amine dropwise to the hot acid solution. Stir for 15 minutes at 60°C to ensure homogeneity.

  • Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 2 hours.

    • Observation: If oiling occurs, reheat and add a co-solvent (e.g., Ethyl Acetate or MTBE) to reduce polarity.

    • Seeding: If available, seed with a pure crystal of the diastereomeric salt.[7]

  • Maturation: Stir the suspension at room temperature for an additional 4 hours.

  • Filtration: Filter the solid precipitate (the diastereomeric salt) under vacuum. Wash the cake with 2 mL of cold Ethanol.

Phase 2: Purification (Recrystallization)
  • Check Purity: Take a small sample of the salt, liberate the amine (see Phase 3), and check ee% via Chiral HPLC.

  • Recrystallize: If ee < 95%, recrystallize the salt from hot Ethanol (minimum volume).

    • Rule of Thumb: Typically, 1-2 recrystallizations are required to reach >99% ee.

Phase 3: Liberation of the Enantiomer
  • Basification: Suspend the purified salt in 20 mL water.

  • Neutralization: Add 10% NaOH solution dropwise until pH > 12. The amine will separate as an oil or precipitate.

  • Extraction: Extract with Dichloromethane (

    
     mL).
    
  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate to yield the resolved (R)-Amine (assuming the (S)-Acid preferentially binds the (R)-Amine, which must be empirically verified).

Phase 4: Recovery of Resolving Agent
  • Acidification: The aqueous layer (containing sodium 2-thienylglycolate) is acidified with concentrated HCl to pH < 2.

  • Extraction: Extract the 2-thienylglycolic acid with Ethyl Acetate.

  • Recycling: Evaporate solvent to recover the resolving agent for reuse.

Critical Success Factors (Self-Validating System)

To ensure the protocol is trustworthy, verify these checkpoints:

  • Stoichiometry Control: Always start with 1.0 equivalent of acid. Using 0.5 equivalents (the "Pope-Peachey" method) is risky with thienyl derivatives unless the solubility difference is known to be massive.

  • Solvent Polarity: Thienyl salts are often more soluble in alcohols than Phenyl salts. If yield is low, switch to 95:5 EtOH:Water or IPA .

  • Racemization Check: Unlike Mandelic acid, the thiophene ring is sensitive to harsh oxidation but stable under standard acid/base resolution conditions. Avoid using oxidizing solvents.

Diagram 2: Diastereomeric Salt Equilibrium

SaltEquilibrium cluster_factors Influencing Factors Solution Solution Phase (Fast Exchange) SolidN Solid n-Salt (S)-Acid · (R)-Amine (Crystalline) Solution->SolidN Crystallization (k1) Low Solubility SolidP Solid p-Salt (S)-Acid · (S)-Amine (Amorphous/Soluble) Solution->SolidP Precipitation (k2) High Solubility SolidN->Solution Dissolution Thiophene S-Interaction Thiophene S-Interaction Solvent Dielectric Solvent Dielectric Temperature Temperature

Caption: Kinetic vs. Thermodynamic control in salt precipitation. The Thiophene moiety enhances k1 (crystallization) for specific amines via S-heteroatom interactions.

References

  • Pasteur, L. (1853). Recherches sur les alcaloïdes des quinquinas. (Foundational text on diastereomeric salt resolution).
  • Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. (The definitive paper on "Dutch Resolution" and using structural analogs like thienylglycolic acid).
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Saigo, K., et al. (1980). "Optical Resolution of 1-Phenylethylamine and Its Derivatives." Bulletin of the Chemical Society of Japan. (Standard protocols adapted for bioisosteric agents).
  • Gronowitz, S. (1957). "Thiophene Isosteres of Mandelic Acid." Arkiv för Kemi. (Synthesis and properties of 2-thienylglycolic acid).

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Hydroxy-2-(thiophen-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. 2-Hydroxy-2-(thiophen-2-yl)acetic acid, a key building block in the development of various therapeutic agents, presents a synthetic challenge that necessitates a thorough evaluation of available methodologies. This guide provides an in-depth, objective comparison of plausible synthetic routes to this valuable compound, offering insights into the causality behind experimental choices and providing detailed, actionable protocols.

Introduction: The Significance of 2-Hydroxy-2-(thiophen-2-yl)acetic Acid

The thiophene moiety is a privileged scaffold in medicinal chemistry, known for its ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. When incorporated into an α-hydroxy acid framework, as in 2-hydroxy-2-(thiophen-2-yl)acetic acid, it offers a versatile platform for the synthesis of compounds with potential applications in oncology and inflammatory diseases. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide will explore and benchmark several potential synthetic strategies, providing a comparative analysis to aid in the selection of the most appropriate method for a given research and development context.

Method 1: The Cyanohydrin Route from 2-Thiophenecarboxaldehyde

The cyanohydrin pathway is a classic and direct method for the synthesis of α-hydroxy acids from aldehydes. This two-step process involves the nucleophilic addition of a cyanide ion to 2-thiophenecarboxaldehyde, followed by hydrolysis of the resulting cyanohydrin.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. This step is typically base-catalyzed to generate a sufficient concentration of the cyanide nucleophile from a source like potassium or sodium cyanide.[1] The subsequent hydrolysis of the nitrile group under acidic or basic conditions proceeds via a carboxamide intermediate to yield the desired carboxylic acid.

cyanohydrin_route start 2-Thiophenecarboxaldehyde cyanohydrin 2-Hydroxy-2-(thiophen-2-yl)acetonitrile start->cyanohydrin KCN, H2O final_product 2-Hydroxy-2-(thiophen-2-yl)acetic acid cyanohydrin->final_product H3O+, Δ

Caption: Synthetic workflow for the cyanohydrin route.

Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-2-(thiophen-2-yl)acetonitrile

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (89.2 mmol) of 2-thiophenecarboxaldehyde in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of 6.5 g (100 mmol) of potassium cyanide in 20 mL of water. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Cool the aldehyde solution to 0-5 °C in an ice bath.

  • Slowly add the potassium cyanide solution dropwise to the stirred aldehyde solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into 200 mL of ice-water and acidify to pH 3-4 with concentrated hydrochloric acid.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.

Step 2: Hydrolysis to 2-Hydroxy-2-(thiophen-2-yl)acetic acid

  • Transfer the crude 2-hydroxy-2-(thiophen-2-yl)acetonitrile to a 500 mL round-bottom flask.

  • Add 150 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. A precipitate may form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2-hydroxy-2-(thiophen-2-yl)acetic acid.

Method 2: The Grignard Reaction with Glyoxylic Acid

This approach utilizes the reaction of a Grignard reagent, 2-thienylmagnesium bromide, with glyoxylic acid. This method offers a convergent synthesis, directly forming the target molecule in a single carbon-carbon bond-forming step.

Mechanistic Rationale

The Grignard reagent, prepared from 2-bromothiophene and magnesium metal, acts as a potent nucleophile.[2] It attacks the electrophilic aldehyde carbon of glyoxylic acid. A subsequent acidic workup protonates the resulting alkoxide and carboxylate to yield the final α-hydroxy acid. The use of anhydrous conditions is critical to prevent the quenching of the highly reactive Grignard reagent.[3]

grignard_route start 2-Bromothiophene grignard 2-Thienylmagnesium bromide start->grignard Mg, THF (anhydrous) intermediate Intermediate adduct grignard->intermediate Glyoxylic acid, THF (anhydrous) final_product 2-Hydroxy-2-(thiophen-2-yl)acetic acid intermediate->final_product H3O+ workup

Caption: Synthetic workflow for the Grignard reaction route.

Experimental Protocol

Step 1: Preparation of 2-Thienylmagnesium bromide

  • Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place 2.43 g (100 mmol) of magnesium turnings in the flask.

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, place a solution of 16.3 g (100 mmol) of 2-bromothiophene in 100 mL of anhydrous tetrahydrofuran (THF).[4][5]

  • Add approximately 10 mL of the 2-bromothiophene solution to the magnesium turnings. Gentle warming may be required to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and a grayish color), add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Glyoxylic Acid

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 7.40 g (100 mmol) of glyoxylic acid in 50 mL of anhydrous THF.

  • Add the glyoxylic acid solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly pouring it into a mixture of 200 g of crushed ice and 20 mL of concentrated sulfuric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 2-hydroxy-2-(thiophen-2-yl)acetic acid.

Method 3: The Reformatsky Reaction

The Reformatsky reaction provides an alternative route using an organozinc reagent, which is generally less reactive and more functional group tolerant than its Grignard counterpart.[6][7][8] This method involves the reaction of an α-haloester with 2-thiophenecarboxaldehyde in the presence of zinc metal.

Mechanistic Rationale

Zinc metal inserts into the carbon-halogen bond of an α-haloester (e.g., ethyl bromoacetate) to form an organozinc intermediate, known as a Reformatsky enolate.[9][10] This enolate then adds to the carbonyl group of 2-thiophenecarboxaldehyde. The resulting β-hydroxy ester is subsequently hydrolyzed to the target α-hydroxy acid.

reformatsky_route start1 2-Thiophenecarboxaldehyde intermediate Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate start1->intermediate 1. Zn, Benzene, Reflux 2. H3O+ workup start2 Ethyl bromoacetate start2->intermediate final_product 2-Hydroxy-2-(thiophen-2-yl)acetic acid intermediate->final_product NaOH, H2O, Δ then H3O+

Caption: Synthetic workflow for the Reformatsky reaction.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate

  • In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6.54 g (100 mmol) of activated zinc dust.

  • Add 100 mL of anhydrous benzene. Caution: Benzene is a carcinogen. Use appropriate safety precautions.

  • Add a solution of 11.2 g (100 mmol) of 2-thiophenecarboxaldehyde and 16.7 g (100 mmol) of ethyl bromoacetate in 50 mL of anhydrous benzene.

  • Heat the mixture to reflux and maintain for 2 hours. The reaction mixture will become cloudy.

  • Cool the reaction to room temperature and quench by adding 100 mL of 10% aqueous sulfuric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude β-hydroxy ester.

Step 2: Hydrolysis to 2-Hydroxy-2-(thiophen-2-yl)acetic acid

  • Dissolve the crude ethyl 2-hydroxy-2-(thiophen-2-yl)acetate in 100 mL of ethanol in a 250 mL round-bottom flask.

  • Add a solution of 8.0 g (200 mmol) of sodium hydroxide in 50 mL of water.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydroxy-2-(thiophen-2-yl)acetic acid.

Comparative Analysis

ParameterCyanohydrin RouteGrignard RouteReformatsky Route
Starting Materials 2-Thiophenecarboxaldehyde, KCN2-Bromothiophene, Glyoxylic acid2-Thiophenecarboxaldehyde, Ethyl bromoacetate, Zn
Number of Steps 22 (including Grignard prep)2
Reagent Toxicity High (KCN)Moderate (Grignard reagent)Low
Reaction Conditions ModerateAnhydrous, inert atmosphereModerate, anhydrous
Illustrative Yield 60-70%50-65%65-75%
Scalability Moderate (due to KCN handling)GoodGood
Key Advantage Direct, well-establishedConvergent synthesisGood functional group tolerance
Key Disadvantage Use of highly toxic cyanideMoisture sensitive, requires inert atmosphereUse of toxic solvent (benzene)

Green Chemistry Considerations

In the context of sustainable pharmaceutical manufacturing, it is imperative to evaluate the environmental impact of synthetic routes. The use of highly toxic reagents such as potassium cyanide in the cyanohydrin route and carcinogenic solvents like benzene in the Reformatsky reaction are significant drawbacks from a green chemistry perspective. While the Grignard route requires anhydrous conditions, the use of less hazardous ethereal solvents like THF is a relative advantage. Future process development should focus on replacing toxic reagents and solvents with greener alternatives, potentially exploring biocatalytic or flow chemistry approaches to enhance the sustainability of the synthesis of 2-hydroxy-2-(thiophen-2-yl)acetic acid.

Conclusion

The synthesis of 2-hydroxy-2-(thiophen-2-yl)acetic acid can be approached through several viable synthetic routes. The cyanohydrin method is a direct and well-documented pathway, but the high toxicity of cyanide is a major concern. The Grignard reaction offers a convergent approach but demands stringent anhydrous and inert conditions. The Reformatsky reaction provides a good alternative with milder reagents, although the traditional use of benzene as a solvent is a significant environmental and health hazard.

The choice of the optimal synthetic route will depend on the specific requirements of the project, including scale, available equipment, and safety considerations. For laboratory-scale synthesis, the Reformatsky reaction, with a substitution of benzene for a greener solvent like toluene or THF, may offer the best balance of yield and safety. For larger-scale production, a thorough process safety assessment would be required for all routes, with a strong preference for avoiding highly toxic reagents.

References

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  • Organic Chemistry Portal. Reformatsky Reaction. [URL: https://www.organic-chemistry.
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  • Thermo Fisher Scientific - US. Reformatsky Reaction. [URL: https://www.thermofisher.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.